(R,R)-GSK321
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(7R)-1-[(4-fluorophenyl)methyl]-N-[3-[(1S)-1-hydroxyethyl]phenyl]-7-methyl-5-(1H-pyrrole-2-carbonyl)-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28FN5O3/c1-17-14-33(28(37)24-7-4-12-30-24)16-23-25(27(36)31-22-6-3-5-20(13-22)18(2)35)32-34(26(17)23)15-19-8-10-21(29)11-9-19/h3-13,17-18,30,35H,14-16H2,1-2H3,(H,31,36)/t17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFDDVKCCBDPQZ-MSOLQXFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC2=C1N(N=C2C(=O)NC3=CC=CC(=C3)C(C)O)CC4=CC=C(C=C4)F)C(=O)C5=CC=CN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC2=C1N(N=C2C(=O)NC3=CC=CC(=C3)[C@H](C)O)CC4=CC=C(C=C4)F)C(=O)C5=CC=CN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Allosteric Inhibition of IDH1 by (R,R)-GSK321: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the allosteric inhibition of isocitrate dehydrogenase 1 (IDH1) by the potent and selective inhibitor, (R,R)-GSK321. This document details the quantitative biochemical and cellular activity of this compound, comprehensive experimental protocols for key assays, and a visualization of the associated signaling pathways.
Core Concepts of IDH1 Inhibition
Isocitrate dehydrogenase 1 (IDH1) is a crucial enzyme in cellular metabolism. Mutations in the IDH1 gene, particularly at the R132 residue, are frequently observed in various cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[1][2] The accumulation of D-2-HG interferes with cellular differentiation and promotes tumorigenesis by competitively inhibiting α-KG-dependent dioxygenases, such as histone and DNA demethylases.[3][4]
This compound is a highly potent and selective allosteric inhibitor of mutant IDH1.[1][2] It binds to a pocket at the dimer interface of the enzyme, distinct from the active site, locking it in an inactive conformation.[1] This allosteric mechanism allows it to inhibit various IDH1 R132 mutants effectively.[1]
Quantitative Data Presentation
The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Target | Assay Type | IC50 / EC50 (nM) | Reference |
| IDH1 R132H | Biochemical | 4.6 | [1][2] |
| IDH1 R132C | Biochemical | 3.8 | [1][2] |
| IDH1 R132G | Biochemical | 2.9 | [1][2] |
| Wild-Type IDH1 | Biochemical | 46 | [1][2] |
| Wild-Type IDH1 | Biochemical | 120 | [5] |
| IDH2 (Wild-Type and Mutant) | Biochemical | >100-fold selectivity over IDH1 | [2] |
| HT1080 cells (IDH1 R132C) | Cellular (2-HG production) | 85 | [1] |
| Structurally related GSK864 in HT1080 cells (IDH1 R132C) | Cellular (2-HG production) | 320 | [1][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Biochemical Inhibition Assay (Diaphorase-Coupled Fluorescent Assay)
This assay measures the consumption of NADPH by the mutant IDH1 enzyme.
Materials:
-
Purified recombinant human IDH1 (wild-type or mutant)
-
This compound
-
α-ketoglutarate (α-KG)
-
NADPH
-
Diaphorase
-
Assay Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.05% (w/v) bovine serum albumin)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 2.5 µL of the test compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the IDH1 enzyme (e.g., 0.3 ng/µL mutant IDH1 R132H) to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Prepare a substrate solution containing α-KG (e.g., 4 mM) and NADPH (e.g., 16 µM).
-
Add 2.5 µL of the substrate solution to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Prepare a detection reagent containing resazurin (e.g., 15 µM) and diaphorase (e.g., 0.01 units) in assay buffer.
-
Add 5 µL of the detection reagent to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Measure the fluorescence at an appropriate wavelength (e.g., excitation 530-560 nm, emission 590 nm).
-
Calculate the percent inhibition and determine the IC50 value.
Cellular 2-HG Quantification by LC-MS/MS
This method quantifies the intracellular levels of the oncometabolite 2-HG in cells treated with IDH1 inhibitors.
Cell Culture and Treatment:
-
Culture IDH1-mutant cells (e.g., HT1080 fibrosarcoma cells) in appropriate media and conditions.
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with a range of concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 or 48 hours).
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract metabolites using a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a chiral column (e.g., Astec® CHIROBIOTIC® R) for enantiomeric separation of D-2-HG and L-2-HG.[7]
-
Alternatively, derivatize 2-HG with a chiral reagent like (+)-o,o-diacetyl-l-tartaric anhydride (B1165640) (DATAN) to form diastereomers that can be separated on a standard C18 column.[8]
-
Employ a suitable mobile phase gradient.
-
-
Mass Spectrometry Detection:
-
Utilize a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Optimize the MRM transitions for 2-HG and an internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of D-2-HG.
-
Normalize the 2-HG levels to the total protein concentration or cell number.
-
Calculate the EC50 value for the inhibition of 2-HG production.
-
Histone Demethylation Assay (Western Blot)
This assay assesses the effect of IDH1 inhibition on the levels of histone methylation, a downstream consequence of 2-HG accumulation.
Procedure:
-
Treat IDH1-mutant cells with this compound or a vehicle control for a specified time (e.g., 48 hours).
-
Harvest the cells and extract histones using an acid extraction protocol.
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for a particular histone methylation mark (e.g., H3K9me2).[1]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the signal to a loading control, such as total histone H3.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by mutant IDH1 and the typical experimental workflow for characterizing an IDH1 inhibitor.
Caption: Signaling pathway of mutant IDH1 and its inhibition by this compound.
Caption: Experimental workflow for characterizing an IDH1 inhibitor.
References
- 1. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. IDH mutation impairs histone demethylation and results in a block to cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Hydroxyglutarates Analysis by LCMS [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
The Role of (R,R)-GSK321 in Targeting Metabolic Pathways in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to sustain rapid proliferation and survive in the often nutrient-deprived tumor microenvironment. One of the key enzymes implicated in these metabolic adaptations is the wild-type isocitrate dehydrogenase 1 (wtIDH1). This technical guide provides an in-depth analysis of (R,R)-GSK321, a potent inhibitor of wtIDH1, and its role in targeting cancer metabolism. We will explore its mechanism of action, its impact on key metabolic and signaling pathways, and provide an overview of the experimental protocols used to elucidate its effects. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies that exploit the metabolic vulnerabilities of cancer.
Introduction: Targeting Wild-Type IDH1 in Cancer Metabolism
Isocitrate dehydrogenase 1 (IDH1) is a cytosolic enzyme that plays a critical role in cellular metabolism by catalyzing the reversible oxidative decarboxylation of isocitrate to α-ketoglutarate (αKG), while concomitantly reducing NADP+ to NADPH. While much attention has been given to mutant forms of IDH1 in certain cancers, recent evidence has highlighted the significance of wild-type IDH1 (wtIDH1) in a broader range of malignancies, including melanoma, pancreatic cancer, and certain leukemias.
Under conditions of metabolic stress, such as nutrient limitation within the tumor microenvironment, cancer cells often upregulate wtIDH1. This provides a survival advantage by:
-
Boosting Antioxidant Defenses: The production of NADPH is essential for the regeneration of reduced glutathione (B108866) (GSH), a key antioxidant that neutralizes reactive oxygen species (ROS) and mitigates oxidative stress.
-
Supporting Mitochondrial Function: The generation of αKG serves as an anaplerotic substrate, replenishing the tricarboxylic acid (TCA) cycle and supporting mitochondrial respiration and energy production.
The dependence of cancer cells on wtIDH1 under metabolic stress presents a promising therapeutic window. Inhibiting wtIDH1 can selectively disrupt the metabolic adaptations of tumor cells, leading to increased oxidative stress, impaired energy metabolism, and ultimately, cell death.
This compound: A Potent Inhibitor of Wild-Type IDH1
This compound is an isomer of GSK321, a well-characterized inhibitor of mutant IDH1. However, this compound exhibits potent inhibitory activity against the wild-type form of the enzyme.
Biochemical Potency
Quantitative biochemical assays have determined the inhibitory capacity of this compound and its related compound, GSK321, against wtIDH1.
| Compound | Target | IC50 (nM) | Reference |
| This compound | wtIDH1 | 120 | [1] |
| GSK321 | wtIDH1 | 46 | [2][3][4] |
| GSK321 | R132H IDH1 | 4.6 | [2][3][4] |
| GSK321 | R132C IDH1 | 3.8 | [2][3][4] |
| GSK321 | R132G IDH1 | 2.9 | [2][3][4] |
Mechanism of Action and Impact on Metabolic Pathways
The primary mechanism of action of this compound is the inhibition of wtIDH1's enzymatic activity. This has profound downstream effects on several critical metabolic pathways.
Disruption of Reductive Glutaminolysis and TCA Cycle Anaplerosis
This compound has been shown to induce a dose-dependent decrease in reductive glutaminolysis[1]. Under hypoxic or nutrient-deprived conditions, some cancer cells utilize reductive carboxylation of glutamine-derived αKG, a reaction catalyzed by IDH1, to produce citrate (B86180) for lipid synthesis. By inhibiting wtIDH1, this compound blocks this pathway.
Furthermore, the inhibition of the forward reaction (isocitrate to αKG) depletes a key anaplerotic substrate for the TCA cycle, impairing mitochondrial function.
Increased Oxidative Stress
A major consequence of wtIDH1 inhibition is the reduction of NADPH production. This impairs the cell's ability to regenerate reduced glutathione, leading to an accumulation of reactive oxygen species (ROS) and increased oxidative stress. This can induce cellular damage and trigger apoptosis.
Shift in Energy Metabolism
By disrupting the TCA cycle and increasing oxidative stress, wtIDH1 inhibition can force a shift in cellular energy metabolism. Studies with the related compound GSK864 in leukemia cells have shown that inhibiting wtIDH1 can shift metabolism from oxidative phosphorylation towards glycolysis[5]. This is accompanied by mitochondrial depolarization and can ultimately lead to apoptosis[5].
Quantitative Effects on Cancer Cell Proliferation and Viability
The metabolic disruptions caused by wtIDH1 inhibition translate into significant effects on cancer cell proliferation and survival.
| Compound | Cell Line(s) | Effect | Concentration | Duration | Reference |
| GSK864 | Jurkat, MV4-11 | Significant inhibition of proliferation. | 2 µmol/mL | 48 hours | [5] |
| GSK321 | IDH1 mutant AML | Transient 2- to 15-fold increase in cell number, followed by decreased viability and increased cell death. | 3 µM | 15 days | [2] |
| GSK321 | IDH1 mutant AML | Decrease in quiescent (G0) cells (from ~65% to ~37% in R132G) and an increase in G1 phase cells (from ~26% to ~58% in R132G). | 3 µM | 7 days | [2] |
Impact on Signaling Pathways
The metabolic changes induced by this compound can have a cascading effect on key cellular signaling pathways that regulate cancer cell growth, survival, and migration.
The IDH1/α-KG/HIF-1α Axis
In certain cancers, such as renal cell carcinoma, wtIDH1 plays a tumor-suppressive role by maintaining high levels of αKG. αKG is a necessary cofactor for prolyl hydroxylases, which target the hypoxia-inducible factor 1α (HIF-1α) for degradation. By inhibiting wtIDH1 and reducing αKG levels, this compound could potentially lead to the stabilization of HIF-1α, a key driver of angiogenesis and tumor progression. This highlights the context-dependent nature of wtIDH1's role in cancer.
Figure 1: The IDH1/α-KG/HIF-1α signaling pathway.
The IDH1/α-KG/PI3K/AKT/mTOR Pathway
In contrast, in glioblastoma, the wtIDH1/α-KG axis has been shown to promote the activity of the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival[6]. Inhibition of wtIDH1 by this compound would be expected to suppress this pathway, thereby inhibiting tumor growth.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Profiling the Effect of Targeting Wild Isocitrate Dehydrogenase 1 (IDH1) on the Cellular Metabolome of Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wild-type IDH1 affects cell migration by modulating the PI3K/AKT/mTOR pathway in primary glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: (R,R)-GSK321 In Vitro Assay for IDH1 Inhibition
Introduction
Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, primarily localized in the cytoplasm and peroxisomes.[1][2] In its normal, wild-type (WT) state, IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), concurrently reducing NADP+ to NADPH.[3][4] This function is vital for cellular redox homeostasis and lipid metabolism.[1]
In several cancers, including acute myeloid leukemia (AML), glioma, and chondrosarcoma, IDH1 is subject to specific point mutations, most commonly at the R132 residue.[1][4] These mutations confer a neomorphic (new) function: instead of producing α-KG, the mutant enzyme converts it to the oncometabolite D-2-hydroxyglutarate (2-HG), a process that consumes NADPH.[1][5] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis.[4][6]
Targeting mutant IDH1 with small molecule inhibitors is a promising therapeutic strategy. (R,R)-GSK321 is an isomer of GSK321, which is known to be a potent, allosteric inhibitor of both wild-type and various mutant forms of IDH1.[7][8] GSK321 binds to the dimer interface, locking the enzyme in an inactive conformation.[8][9] This application note provides a detailed protocol for determining the in vitro inhibitory activity of this compound against mutant IDH1 (R132H) using a fluorescence-based enzymatic assay.
Assay Principle
The activity of mutant IDH1 (mIDH1) is determined by measuring the rate of NADPH consumption during the conversion of α-KG to 2-HG.[5] The assay utilizes a coupled-enzyme system where the amount of NADPH remaining is quantified. In this system, a diaphorase enzyme uses the remaining NADPH to reduce a fluorogenic substrate, resazurin, into the highly fluorescent resorufin. The resulting fluorescent signal is inversely proportional to the mIDH1 enzyme activity. When an inhibitor like this compound is present, NADPH consumption by mIDH1 is reduced, leaving more NADPH available for the diaphorase reaction and thus resulting in a stronger fluorescent signal. The half-maximal inhibitory concentration (IC50) is determined by measuring this effect across a range of inhibitor concentrations.
Signaling Pathway
Caption: Wild-type vs. Mutant IDH1 metabolic pathways.
Experimental Protocol
This protocol describes a 96-well plate-based, fluorescence-coupled assay to determine the IC50 value of this compound against the neomorphic activity of recombinant human IDH1 R132H.
Materials and Reagents
-
Enzyme: Recombinant Human IDH1 (R132H) (e.g., BPS Bioscience, Cat. #71099)
-
Inhibitor: this compound (e.g., MedChemExpress, Cat. #HY-18948A)
-
Substrates:
-
α-Ketoglutarate (α-KG) (Sigma-Aldrich)
-
NADPH (Sigma-Aldrich)
-
-
Assay Buffer Components:
-
HEPES (pH 7.4)
-
NaCl
-
MgCl₂
-
Dithiothreitol (DTT)
-
Tween 20
-
-
Detection Reagents:
-
Diaphorase
-
Resazurin
-
-
Solvent: DMSO (Dimethyl sulfoxide)
-
Plates: Black, flat-bottom 96-well microplates
-
Equipment:
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: 590 nm)
-
Multichannel pipette
-
Incubator (37°C)
-
Reagent Preparation
-
Assay Buffer (1x): Prepare a buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 20 mM MgCl₂, 1 mM DTT, and 0.005% Tween 20.[10] Store at 4°C.
-
This compound Stock Solution (10 mM): Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Store at -20°C.
-
Intermediate this compound Dilutions: Prepare a serial dilution series of this compound in 100% DMSO. For a 10-point curve, a 3-fold dilution series starting from 1 mM is recommended.
-
Enzyme Solution (2x): Dilute recombinant IDH1 (R132H) in Assay Buffer to a final concentration of 20 nM (2x the final desired concentration of 10 nM).[10] Keep on ice.
-
Substrate Mix (4x): Prepare a solution in Assay Buffer containing 10 mM α-KG and 200 µM NADPH (4x the final desired concentrations of 2.5 mM and 50 µM, respectively). Prepare fresh.
-
Detection Mix (1x): Prepare a solution in Assay Buffer containing Diaphorase (e.g., 20 µg/mL) and Resazurin (e.g., 20 µM). Protect from light.
Experimental Workflow
Caption: Workflow for the IDH1 inhibition assay.
Assay Procedure
-
Inhibitor Plating: Add 1 µL of the serially diluted this compound or DMSO (for positive and negative controls) to the wells of a 96-well plate.
-
Controls:
-
Negative Control (0% Inhibition): Wells containing DMSO instead of inhibitor. Represents uninhibited enzyme activity.
-
Positive Control (100% Inhibition): Wells containing DMSO but no enzyme (add Assay Buffer instead). Represents background signal.
-
-
Enzyme Addition: Add 50 µL of the 2x Enzyme Solution to all wells except the positive control wells.
-
Pre-incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[10]
-
Reaction Initiation: Add 25 µL of the 4x Substrate Mix to all wells to start the enzymatic reaction. The total reaction volume is now 76 µL.
-
Enzymatic Reaction: Incubate the plate for 60 minutes at 37°C.
-
Signal Development: Add 25 µL of the Detection Mix to all wells. The final volume is 101 µL.
-
Final Incubation: Incubate for 15 minutes at 37°C, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation at ~544 nm and emission at ~590 nm.
Data Analysis
-
Calculate Percent Inhibition:
-
Average the fluorescence values for each control and inhibitor concentration.
-
Use the following formula to calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (SignalInhibitor - SignalNegative Control) / (SignalPositive Control - SignalNegative Control)
-
-
Determine IC50:
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism, R).
-
The IC50 is the concentration of the inhibitor that produces 50% inhibition of enzyme activity.
-
Data Presentation
Table 1: Raw Fluorescence Data and Calculated Inhibition
| This compound [nM] | Log [this compound] | Raw Fluorescence (RFU) | Average RFU | % Inhibition |
| 10000 | 4.0 | ... | ... | ... |
| 3333 | 3.52 | ... | ... | ... |
| 1111 | 3.05 | ... | ... | ... |
| 370 | 2.57 | ... | ... | ... |
| 123 | 2.09 | ... | ... | ... |
| 41 | 1.61 | ... | ... | ... |
| 13.7 | 1.14 | ... | ... | ... |
| 4.6 | 0.66 | ... | ... | ... |
| 1.5 | 0.18 | ... | ... | ... |
| 0.5 | -0.30 | ... | ... | ... |
| 0 (Negative Control) | N/A | ... | ... | 0 |
| No Enzyme (Positive Control) | N/A | ... | ... | 100 |
Table 2: Summary of Inhibitory Potency
| Compound | Target Enzyme | IC50 (nM) | Hill Slope | R² |
| This compound | IDH1 R132H | Value from curve fit | Value | Value |
| Reference Inhibitor | IDH1 R132H | ... | ... | ... |
References
- 1. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of isocitrate dehydrogenase 1 (IDH1) as a functional target of marine natural product grincamycin B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. youtube.com [youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring (R,R)-GSK321 Activity in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Note on Target Specificity: Initial research indicates that (R,R)-GSK321 is a potent inhibitor of wild-type and mutant isocitrate dehydrogenase 1 (IDH1), not RIPK1. These application notes, therefore, detail protocols for cell-based assays to measure the activity of this compound against its correct target, IDH1.
Introduction
Isocitrate dehydrogenase 1 (IDH1) is a crucial enzyme in cellular metabolism, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG)[1]. Mutations in the IDH1 gene are frequently observed in several cancers, including acute myeloid leukemia (AML) and gliomas[1][2]. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG)[2][3]. 2-HG accumulation competitively inhibits α-KG-dependent dioxygenases, causing epigenetic alterations and a block in cellular differentiation, thereby contributing to tumorigenesis[1][2].
This compound is the (R,R)-enantiomer of GSK321, a potent and selective inhibitor of mutant IDH1 enzymes[4][5]. While GSK321 primarily targets mutant IDH1, this compound has been identified as an inhibitor of wild-type IDH1 (WT IDH1) with an IC50 of 120 nM and also exhibits activity against mutant R132H IDH1[4][6]. The development of potent and selective IDH1 inhibitors like this compound is a promising therapeutic strategy for cancers harboring IDH1 mutations.
This document provides detailed protocols for cell-based assays to characterize the activity of this compound by measuring its impact on 2-HG production and downstream cellular effects.
Signaling Pathway
The following diagram illustrates the canonical function of wild-type IDH1 and the neomorphic function of mutant IDH1, which is the target of inhibition by compounds like this compound.
References
- 1. The Landscape of the Anti-Kinase Activity of the IDH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Treating A-498 Renal Carcinoma Cells with (R,R)-GSK321
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R,R)-GSK321 is an inhibitor of wild-type isocitrate dehydrogenase 1 (WT IDH1), a critical enzyme in cellular metabolism.[1] IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle. In certain cancers, the inhibition of IDH1 can disrupt tumor cell metabolism, leading to reduced proliferation and survival. The A-498 cell line, derived from a human renal cell carcinoma, is a valuable model for studying kidney cancer.[2][3][4] Notably, A-498 cells exhibit distinct metabolic characteristics, making them a relevant system for investigating the effects of metabolic inhibitors like this compound.[2][3] This document provides a detailed protocol for the treatment of A-498 cells with this compound and subsequent analysis of its effects on cell viability, apoptosis, and metabolism.
Mechanism of Action
This compound is an isomer of GSK321, a potent inhibitor of mutant IDH1.[1][5] While GSK321 primarily targets mutant forms of the enzyme, this compound exhibits inhibitory activity against wild-type IDH1, with a reported IC50 value of 120 nM.[1] The inhibition of WT IDH1 by this compound is expected to decrease the cellular pool of α-KG. This reduction can have several downstream consequences, including the impairment of the TCA cycle and a decrease in reductive glutaminolysis, a metabolic pathway important for cancer cell growth.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell Line | Reference |
| IC50 (WT IDH1) | 120 nM | N/A | [1] |
| Effective Concentration | 0.1 - 3 µM | A-498 | [1] |
| Treatment Duration | 5 hours | A-498 | [1] |
Experimental Protocols
A-498 Cell Culture
This protocol outlines the standard procedure for culturing and maintaining the A-498 human renal cell carcinoma cell line.
Materials:
-
A-498 cells
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 24-well, or 96-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Pen-Strep.
-
Cell Thawing: Thaw cryopreserved A-498 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Seeding: Seed the cells into a T-75 flask and incubate at 37°C with 5% CO2.
-
Cell Maintenance: Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C, or until the cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a centrifuge tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet and seed into new flasks at a 1:3 to 1:6 split ratio.[2]
This compound Preparation and Storage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Microcentrifuge tubes
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound by dissolving the powder in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 501.5 g/mol , dissolve 5.015 mg in 1 mL of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Treatment of A-498 Cells with this compound
Materials:
-
A-498 cells, seeded in appropriate culture plates
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed A-498 cells in the desired culture plate format (e.g., 96-well for viability assays, 6-well for protein or RNA analysis) at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and grow for 24 hours.
-
Preparation of Treatment Media: Prepare serial dilutions of this compound in complete growth medium to achieve the final desired concentrations (e.g., 0.1, 0.3, 1, 3 µM). Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the prepared treatment or vehicle control media.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 5 hours for metabolic studies, or longer for viability and apoptosis assays).[1]
Downstream Assays
Materials:
-
Treated and control A-498 cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Materials:
-
Treated and control A-498 cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Materials:
-
Treated and control A-498 cells
-
Glutamine/Glutamate-Glo™ Assay kit
-
Luminometer
Procedure:
-
Follow the manufacturer's protocol for the Glutamine/Glutamate-Glo™ Assay.
-
Briefly, collect the cell culture medium from the treated and control wells.
-
Perform the necessary sample preparation steps as outlined in the kit's manual.
-
Add the detection reagents to the samples and measure the luminescence using a luminometer. The light output is proportional to the amount of glutamine and glutamate (B1630785) in the sample.
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient induction of differentiation and growth inhibition in IDH1 mutant glioma cells by the DNMT Inhibitor Decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring 2-HG Levels Following (R,R)-GSK321 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the accurate quantification of 2-hydroxyglutarate (2-HG) levels in biological samples following treatment with (R,R)-GSK321, a potent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). The methodologies outlined are essential for assessing the pharmacodynamic effects of this compound and understanding its impact on cancer cell metabolism.
This compound is an isomer of GSK321 and acts as a wild-type IDH1 inhibitor with an IC50 of 120 nM; it also exhibits activity against mutant R132H IDH1.[1] GSK321 is a highly potent inhibitor of various IDH1 mutants, including R132H, R132C, and R132G, with IC50 values in the low nanomolar range.[2] Treatment of IDH1-mutant cells with GSK321 leads to a significant decrease in intracellular 2-HG levels.[2][3][4][5] Monitoring this reduction is a key indicator of target engagement and therapeutic efficacy.[6][7][8]
This document offers protocols for two primary methods of 2-HG quantification: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and enzymatic assays.
Signaling Pathway of this compound Action
Mutant IDH1 enzymes gain a neomorphic function, converting α-ketoglutarate (α-KG) to the oncometabolite 2-HG.[3] this compound and its related compound GSK321 are allosteric inhibitors that bind to and lock the mutant IDH1 enzyme in an inactive conformation. This inhibition blocks the production of 2-HG.[4]
Quantitative Data Summary
The following table summarizes the inhibitory effects of GSK321 (a close analog of this compound) on 2-HG production in various IDH1 mutant contexts.
| Compound | Target | Cell Line | Assay | IC50 / EC50 | Reference |
| GSK321 | IDH1 R132H | - | Biochemical | 4.6 nM | [2] |
| GSK321 | IDH1 R132C | - | Biochemical | 3.8 nM | [2] |
| GSK321 | IDH1 R132G | - | Biochemical | 2.9 nM | [2] |
| GSK321 | Wild-Type IDH1 | - | Biochemical | 46 nM | [2] |
| GSK321 | IDH1 R132C | HT-1080 | Intracellular 2-HG | 85 nM | [2][3] |
| This compound | Wild-Type IDH1 | - | Biochemical | 120 nM | [1] |
Experimental Workflow for 2-HG Measurement
The general workflow for measuring 2-HG levels after this compound treatment involves cell culture and treatment, sample preparation, and subsequent analysis by either LC-MS/MS or an enzymatic assay.
Experimental Protocols
Protocol 1: 2-HG Measurement by LC-MS/MS
This protocol provides a robust and sensitive method for the absolute quantification of 2-HG enantiomers.
1. Materials and Reagents:
-
This compound
-
IDH1-mutant and wild-type cell lines (e.g., HT-1080)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), 80% aqueous solution, pre-cooled to -80°C
-
Internal standard (ISTD): ¹³C₅-D-2-hydroxyglutarate or [¹³C₄]-2-oxoglutaric acid disodium (B8443419) salt[9]
-
LC-MS/MS system (e.g., Agilent 1290 Infinity II LC with a 6490 triple quadrupole LC/MS)[10]
-
ZIC-HILIC stationary phase column[9] or C18 column with derivatization[10]
-
Mobile phases and other reagents as required for the specific LC-MS/MS method[9][10]
2. Cell Culture and Treatment:
-
Plate IDH1-mutant cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).[3]
3. Sample Preparation (Metabolite Extraction):
-
Aspirate the culture medium.
-
Wash the cells once with 2 ml of ice-cold PBS per well.[9]
-
Place the plates on dry ice.[9]
-
Add 1 ml of pre-cooled (-80°C) 80% methanol to each well.[9]
-
Spike the samples with the internal standard.[9]
-
Incubate the plates at -80°C for 15 minutes.[9]
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.[9]
-
Centrifuge at 15,000 x g for 10-15 minutes at 4°C to pellet insoluble material.[9][11]
-
Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
For chiral separation of D- and L-2-HG, derivatization with a reagent like (+)-o,o-diacetyl-l-tartaric anhydride (B1165640) (DATAN) may be necessary if a non-chiral column is used.[10][12]
-
Alternatively, a chiral column such as Astec® CHIROBIOTIC® R can be used for direct separation of enantiomers.[13]
-
The analysis is performed using an LC-MS/MS system with an appropriate method for separating and detecting 2-HG and the internal standard.[10]
5. Data Analysis:
-
Quantify the concentration of 2-HG by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Normalize the 2-HG levels to cell number or protein concentration.
Protocol 2: Enzymatic Assay for D-2-HG Measurement
This protocol offers a more rapid and cost-effective method for detecting D-2-HG, the enantiomer produced by mutant IDH1.
1. Materials and Reagents:
-
This compound
-
IDH1-mutant and wild-type cell lines
-
Cell culture medium and supplements
-
D-2-Hydroxyglutarate Assay Kit (e.g., Abcam ab211070 or similar)
-
The kit should contain:
-
D2HG Assay Buffer
-
D2HG Enzyme
-
D2HG Substrate Mix
-
D2HG Standard
-
-
96-well microplate reader capable of measuring absorbance at 450 nm.
2. Cell Culture and Treatment:
-
Follow the same procedure as described in Protocol 1, section 2.
3. Sample Preparation:
-
Harvest cells (e.g., 1-5 x 10⁶ cells).
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 100 µL of D2HG Assay Buffer on ice.
-
Homogenize the cells by pipetting up and down.
-
Incubate the homogenate for 10 minutes on ice.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to remove insoluble material.
-
Collect the supernatant for the assay.
4. Assay Procedure:
-
Prepare a standard curve using the D2HG standard provided in the kit.
-
Add samples and standards to a 96-well plate. Adjust the volume with D2HG Assay Buffer.
-
Prepare a Reaction Mix containing the D2HG Enzyme and Substrate Mix according to the kit instructions.
-
Add the Reaction Mix to the wells containing the standards and samples.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the absorbance at 450 nm.
5. Data Analysis:
-
Subtract the background reading from all sample and standard readings.
-
Plot the standard curve and determine the concentration of D-2-HG in the samples.
-
Normalize the D-2-HG levels to the amount of sample added to the well.
Conclusion
The choice between LC-MS/MS and an enzymatic assay depends on the specific needs of the research. LC-MS/MS provides the highest sensitivity and specificity, allowing for the quantification of both D- and L-2-HG enantiomers. The enzymatic assay is a high-throughput and cost-effective alternative for specifically measuring D-2-HG levels. Both methods are effective for assessing the inhibitory action of this compound on mutant IDH1 and its impact on cellular 2-HG production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of 2-hydroxyglutarate in human plasma via LC-MS/MS using a surrogate analyte approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prospective serial evaluation of 2-hydroxyglutarate, during treatment of newly diagnosed acute myeloid leukemia, to assess disease activity and therapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. cores.emory.edu [cores.emory.edu]
- 12. biorxiv.org [biorxiv.org]
- 13. Chiral LC-MS/MS of D- and L-2-Hydroxyglutaric Acid Biomarkers [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Studies of Mutant IDH1 Inhibitors in Xenograft Models
Topic: In Vivo Studies Using GSK321 and its Analogs in Xenograft Models Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are significant drivers in various cancers, including acute myeloid leukemia (AML). These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation. GSK321 is a potent and selective allosteric inhibitor of mutant IDH1 enzymes.[1] Due to its pharmacokinetic properties, a structurally related compound, GSK864, was developed and utilized for in vivo studies.[1] These application notes provide a comprehensive overview of the in vivo and in vitro studies using these compounds in the context of AML xenograft models, detailing experimental protocols, summarizing key quantitative data, and illustrating the relevant biological pathways and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies with GSK321 and in vivo studies with its analog, GSK864, in the context of AML.
Table 1: In Vitro Efficacy of GSK321 in Mutant IDH1 AML Cells
| Parameter | Cell Type | Treatment | Concentration | Duration | Result | Reference |
| 2-HG Inhibition | R132G IDH1 AML Cells | GSK321 | 3 µM | 6 days | 0.13-fold ± 0.1-fold decrease | [1] |
| R132C IDH1 AML Cells | GSK321 | 3 µM | 6 days | 0.15-fold ± 0.2-fold decrease | [1] | |
| R132H IDH1 AML Cells | GSK321 | 3 µM | 6 days | 0.29-fold decrease | [1] | |
| Cell Cycle Analysis | R132G IDH1 AML Cells | GSK321 | 3 µM | 7 days | Decrease in G0-phase: 36.7 ± 4.4% (vs. 64.9 ± 2.4% for DMSO) | [1][2] |
| Increase in G1-phase: 57.9 ± 6.9% (vs. 27.0 ± 2.6% for DMSO) | [1][2] | |||||
| R132C IDH1 AML Cells | GSK321 | 3 µM | 7 days | Decrease in G0-phase: 24.0 ± 11.8% (vs. 56.6 ± 15.3% for DMSO) | [1][2] | |
| Increase in G1-phase: 66.8 ± 12.0% (vs. 21.6 ± 11.8% for DMSO) | [1][2] | |||||
| Induction of Differentiation (CD15 Expression) | R132G IDH1 AML Cells | GSK321 | 3 µM | 6-7 days | 7.4 ± 0.4-fold increase | [1] |
| R132C IDH1 AML Cells | GSK321 | 3 µM | 6-7 days | 1.9 ± 0.6-fold increase | [1] | |
| R132H IDH1 AML Cells | GSK321 | 3 µM | 6-7 days | 9.0 ± 7.2-fold increase | [1] |
Table 2: In Vivo Efficacy of GSK864 in AML Xenograft Model
| Parameter | Animal Model | Treatment | Dosage | Dosing Schedule | Key Findings | Reference |
| Reduction of Leukemic Blasts | NSG mice with IDH1 mutant AML patient-derived xenografts | GSK864 | 150 mg/kg | Not specified | Significant decrease in the percentage of blast cells (SSClow CD45low/+) | [1] |
| Induction of Myeloid Differentiation | NSG mice with IDH1 mutant AML patient-derived xenografts | GSK864 | 150 mg/kg | Not specified | Relative increase in mature lymphoid and granulocytic/monocytic cells | [1] |
| Effect on 2-HG Levels | Mice with IDH1-mutant AML cells | GSK864 | Not specified | Not specified | Decrease in 2-HG levels | [1] |
Experimental Protocols
Establishment of AML Patient-Derived Xenograft (PDX) Model
This protocol outlines the key steps for establishing an AML PDX model in immunodeficient mice.
Materials:
-
Cryopreserved primary AML patient mononuclear cells
-
NOD-scid IL2Rgamma(null) (NSG) mice (6-8 weeks old)
-
RPMI-1640 medium with 20% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS) with 0.25% FBS
-
40 µm cell strainer
-
Hemocytometer or automated cell counter
-
Sublethal irradiation source (e.g., X-ray irradiator)
Procedure:
-
Mouse Pre-conditioning: Sublethally irradiate NSG mice (e.g., 2 Gy) 24 hours prior to cell injection to facilitate engraftment.
-
Thawing of AML Cells:
-
Rapidly thaw the vial of cryopreserved AML patient cells in a 37°C water bath.
-
Immediately and slowly transfer the cells into a 50 mL conical tube containing pre-warmed RPMI-1640 with 20% FBS.
-
Centrifuge at 250 x g for 5 minutes at 4°C.
-
Discard the supernatant and gently resuspend the cell pellet in 500 µL of PBS with 0.25% FBS.[3]
-
-
Cell Preparation and Injection:
-
Pass the cell suspension through a 40 µm cell strainer to obtain a single-cell suspension.[3]
-
Determine cell viability and count using a hemocytometer and trypan blue exclusion.
-
Resuspend the cells in sterile PBS to the desired concentration (e.g., 1 x 10^6 to 5 x 10^6 viable cells per 200 µL).
-
Inject the cell suspension intravenously (i.v.) via the tail vein of the pre-conditioned NSG mice.
-
-
Engraftment Monitoring:
-
Beginning 3-4 weeks post-injection, monitor for engraftment of human AML cells (hCD45+) in the peripheral blood of the mice weekly via flow cytometry.[3]
-
Collect a small volume of blood from the tail vein and stain with fluorescently labeled antibodies against human CD45 and other relevant myeloid markers (e.g., CD33, CD13).
-
Engraftment is confirmed when the percentage of hCD45+ cells reaches a predetermined level (e.g., >1%).
-
In Vivo Drug Treatment and Efficacy Assessment
Materials:
-
Engrafted NSG mice (from Protocol 1)
-
GSK864
-
Vehicle solution (e.g., as recommended by the supplier)
-
Dosing equipment (e.g., gavage needles, syringes)
-
Flow cytometer and antibodies for immunophenotyping
-
Equipment for sample collection (e.g., bone marrow aspiration)
Procedure:
-
Treatment Initiation: Once sufficient engraftment is confirmed, randomize the mice into treatment and vehicle control groups.
-
Drug Administration:
-
Prepare GSK864 in the appropriate vehicle at the desired concentration.
-
Administer GSK864 at a dose of 150 mg/kg via the desired route (e.g., intraperitoneal injection or oral gavage). The dosing schedule should be maintained consistently throughout the study.[1]
-
Administer an equal volume of the vehicle solution to the control group.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the health of the mice daily, including body weight and any signs of toxicity.
-
At the end of the treatment period, euthanize the mice and collect bone marrow and spleen.
-
Prepare single-cell suspensions from the bone marrow and spleen.
-
Perform flow cytometric analysis to determine the percentage of leukemic blast cells (e.g., SSClow, CD45low/+) and mature myeloid cells.
-
If required, sort the human AML cells for further molecular analysis, such as measuring intracellular 2-HG levels or assessing DNA methylation status.
-
Visualizations
Signaling Pathway of Mutant IDH1 in AML
Caption: Mutant IDH1 signaling pathway in AML and the inhibitory action of GSK321/GSK864.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for AML patient-derived xenograft studies with GSK864.
Logical Relationship of GSK321/GSK864 Action
Caption: Logical cascade of events following mutant IDH1 inhibition by GSK321/GSK864.
References
Application Note: Flow Cytometry Analysis of Apoptosis Induced by (R,R)-GSK321
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R,R)-GSK321 is the (R,R)-enantiomer of GSK321, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are frequently observed in various cancers, including acute myeloid leukemia (AML), and lead to the production of the oncometabolite 2-hydroxyglutarate (2-HG). GSK321 has been shown to inhibit the production of 2-HG, leading to the abrogation of a myeloid differentiation block and induction of granulocytic differentiation in IDH1-mutant cancer cells.[1] Prolonged exposure to GSK321 has been demonstrated to decrease cell viability and induce cell death.[2][3]
This application note provides a detailed protocol for the analysis of apoptosis in cancer cells treated with this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (B164497) (PS), which becomes exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[4] This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.[5]
Signaling Pathway of Mutant IDH1 Inhibition Leading to Cell Death
Mutant IDH1 converts α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG). High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations that block cellular differentiation and promote oncogenesis. This compound, as a selective inhibitor of mutant IDH1, blocks the production of 2-HG. This restores the function of α-KG-dependent dioxygenases, reverses the epigenetic block, and induces differentiation. In some cancer cell contexts, this induction of differentiation is followed by cell cycle arrest and subsequent apoptosis.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for apoptosis analysis of IDH1-mutant AML cells treated with this compound. This data is illustrative and should be generated for your specific cell line and experimental conditions. The example data is based on findings for GSK321, which showed increased cell death after 15 days of treatment at a concentration of 3 µM.[2][3]
Table 1: Apoptosis of IDH1-Mutant AML Cells Treated with this compound for 72 hours
| Treatment Concentration | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 µM this compound | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 1.0 |
| 3 µM this compound | 70.3 ± 4.2 | 15.7 ± 2.5 | 14.0 ± 2.1 |
| 10 µM this compound | 55.1 ± 5.0 | 25.4 ± 3.3 | 19.5 ± 2.8 |
Table 2: Time-Course of Apoptosis with 3 µM this compound in IDH1-Mutant AML Cells
| Time Point | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 24 hours | 90.1 ± 2.8 | 5.6 ± 1.1 | 4.3 ± 0.9 |
| 48 hours | 80.5 ± 3.3 | 10.2 ± 1.8 | 9.3 ± 1.5 |
| 72 hours | 70.3 ± 4.2 | 15.7 ± 2.5 | 14.0 ± 2.1 |
Experimental Protocols
Materials and Reagents
-
This compound
-
IDH1-mutant cancer cell line (e.g., primary AML cells with R132G, R132C, or R132H mutations)
-
Complete cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Flow cytometry tubes
-
Micropipettes and tips
-
Centrifuge
-
Flow cytometer
Experimental Workflow
Detailed Protocol
1. Cell Preparation and Treatment: a. Seed the IDH1-mutant cancer cells in appropriate culture vessels at a density that will not allow them to become over-confluent during the experiment. b. Allow the cells to adhere and stabilize for 24 hours. c. Prepare stock solutions of this compound in DMSO. d. Treat the cells with the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration. e. Incubate the cells for the desired time points (e.g., 24, 48, 72 hours). Note that for differentiation-inducing agents like GSK321, longer incubation times (e.g., up to 15 days) may be necessary to observe significant cell death.[2][3]
2. Cell Harvesting: a. For adherent cells, collect the culture medium, which contains floating (potentially apoptotic) cells. b. Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). c. Combine the detached cells with the collected supernatant from step 2a. d. For suspension cells, directly collect the cell suspension. e. Centrifuge the cell suspension at 300 x g for 5 minutes to pellet the cells.[6]
3. Staining: a. Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. b. Centrifuge at 300 x g for 5 minutes and discard the supernatant. c. Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water. d. Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[6] e. Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[6] f. Add 5 µL of Annexin V-FITC to the cell suspension. g. Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[6][7] h. Add 400 µL of 1X Annexin V Binding Buffer to the tube.[7] i. Immediately before analysis, add 5 µL of PI staining solution.[6]
4. Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer immediately (within 1 hour). b. Use a 488 nm laser for excitation. Collect FITC fluorescence (for Annexin V) in the FL1 channel (e.g., 530/30 nm filter) and PI fluorescence in the FL3 channel (e.g., >670 nm long-pass filter). c. Set up proper voltage and compensation settings using single-stained controls (Annexin V-FITC only and PI only) and an unstained control. d. Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
5. Data Analysis and Interpretation: a. Gate the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris. b. Create a quadrant plot of Annexin V-FITC (x-axis) versus PI (y-axis). c. The four quadrants will represent:
- Lower-left (Annexin V- / PI-): Viable cells
- Lower-right (Annexin V+ / PI-): Early apoptotic cells
- Upper-right (Annexin V+ / PI+): Late apoptotic or necrotic cells
- Upper-left (Annexin V- / PI+): Necrotic cells (or cells with compromised membranes) d. Quantify the percentage of cells in each quadrant for each sample.
Conclusion
This application note provides a comprehensive framework for assessing apoptosis induced by the mutant IDH1 inhibitor this compound using Annexin V and PI staining with flow cytometry. The provided protocols and diagrams offer a guide for researchers to design and execute experiments to quantify the apoptotic effects of this compound. It is important to note that the optimal concentrations and treatment durations may vary depending on the cell line and should be determined empirically. The long-term effects of differentiation-inducing agents like this compound on cell viability and apoptosis warrant investigation over extended time courses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for Lentiviral Transduction of IDH1 Mutants for (R,R)-GSK321 Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isocitrate dehydrogenase 1 (IDH1) mutations are frequently observed in several cancers, including acute myeloid leukemia (AML) and glioma.[1][2] These mutations confer a neomorphic enzyme activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] 2-HG competitively inhibits α-ketoglutarate-dependent enzymes, resulting in epigenetic alterations and a block in cellular differentiation.[2] (R,R)-GSK321 is a potent and selective allosteric inhibitor of mutant IDH1.[2][3] It binds to an allosteric pocket, locking the enzyme in an inactive conformation and thereby inhibiting 2-HG production.[1][2][4] These application notes provide detailed protocols for the lentiviral transduction of cells to express IDH1 mutants and subsequent testing of the biological effects of this compound.
Data Presentation
Table 1: Potency of GSK321 Against Various IDH1 Mutants
| IDH1 Mutant | IC50 (nM) |
| R132G | 2.9[3] |
| R132C | 3.8[3] |
| R132H | 4.6[3] |
| Wild-Type (WT) | 46[3] |
Table 2: Cellular Effects of GSK321 on IDH1 Mutant Cells
| Cell Line | IDH1 Mutation | Effect of GSK321 | Observation |
| HT1080 | R132C | Inhibition of 2-HG production | EC50 of 85 nM[3] |
| HT1080 | R132C | Reduction of H3K9me2 | Observed after 48 hours of treatment[3] |
| Primary IDH1 mutant AML cells | R132G, R132C, R132H | Decreased intracellular 2-HG | Dose-dependent decrease[3] |
| Primary IDH1 mutant AML cells | R132G, R132C | Transient increase in cell numbers | Peaked at day 9, reverted to control levels by day 14/15[2][5] |
| Primary IDH1 mutant AML cells | R132G, R132C | Induction of differentiation | Abrogation of myeloid differentiation block[2][3] |
| Primary IDH1 mutant AML cells | R132G, R132C | Cell cycle changes | Decrease in G0-phase cells and increase in G1-phase cells at day 7[2] |
| Primary IDH1 mutant AML cells | R132G, R132C | Increased cell death | Observed after 15 days of treatment[2][5] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: IDH1 mutant signaling and GSK321 inhibition.
Caption: Lentiviral transduction and GSK321 testing workflow.
Experimental Protocols
Lentiviral Vector Production
This protocol is adapted for producing lentivirus from 293T cells.[6]
Materials:
-
293T packaging cells
-
DMEM Complete Medium (DMEM, 10% FBS)
-
Lentiviral transfer plasmid encoding IDH1 mutant (e.g., R132H, R132C, R132G)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., PEI)
-
Opti-MEM
-
0.45 µm PES filter
Protocol:
-
Day 0: Seed 293T cells. Plate 3.8 x 10^6 293T cells in a 10 cm dish in DMEM Complete Medium. Incubate at 37°C, 5% CO2 for ~20 hours.[6] The health of the packaging cell line is critical for high viral titer.[6]
-
Day 1: Transfection.
-
Prepare a DNA mixture of the transfer and packaging plasmids in Opti-MEM.
-
Prepare a separate mixture of PEI in Opti-MEM at a 1:3 ratio of µg DNA:µg PEI.[6]
-
Add the PEI mixture to the DNA mixture, mix gently, and incubate at room temperature for 15-20 minutes.
-
Gently add the DNA-PEI mixture to the 293T cells.
-
-
Day 2: Media Change. 16-18 hours post-transfection, carefully remove the media and replace it with fresh, pre-warmed DMEM Complete Medium.
-
Day 3-4: Virus Harvest. Harvest the viral supernatant at 48 and 72 hours post-transfection.[6] The supernatant can be pooled.
-
Virus Processing.
Lentiviral Transduction of Target Cells
This protocol describes the transduction of a target cell line (e.g., glioma cell line U87-MG or leukemia cell line TF-1) with the produced IDH1 mutant lentivirus.[7][8]
Materials:
-
Target cells (e.g., U87-MG, TF-1)
-
Complete culture medium for the target cell line
-
Lentiviral supernatant containing IDH1 mutant construct
-
Polybrene (8 µg/mL final concentration)
-
Selection antibiotic (if applicable, e.g., puromycin)
Protocol:
-
Day 1: Seed Target Cells. Plate the target cells to be 50-70% confluent at the time of transduction.[9][10]
-
Day 2: Transduction.
-
Thaw the lentiviral particles on ice.[9]
-
Remove the medium from the cells and replace it with fresh medium containing polybrene at a final concentration of 8 µg/mL.[9][10] Polybrene enhances transduction efficiency but can be toxic to some cells; a control well with polybrene alone is recommended for new cell lines.[9]
-
Add the desired amount of lentiviral supernatant to the cells. The multiplicity of infection (MOI) should be optimized for each cell line.
-
Incubate the cells at 37°C, 5% CO2 for 18-24 hours.[9] For cells sensitive to the virus, the incubation time can be as short as 4 hours.[9]
-
-
Day 3: Media Change. Remove the virus-containing medium and replace it with fresh, complete culture medium.
-
Day 5 onwards: Selection and Expansion.
-
72 hours post-transduction, if the lentiviral vector contains a selection marker, begin selection with the appropriate antibiotic (e.g., puromycin). The optimal concentration of the antibiotic should be determined by a kill curve for the specific cell line.[10]
-
Expand the stably transduced cells for subsequent experiments. Successful transduction can be confirmed by Western blot for the IDH1 mutant protein or by sequencing.[8]
-
This compound Treatment and Cellular Assays
4.3.1. 2-HG Measurement Assay
This assay quantifies the intracellular levels of 2-HG, the product of the mutant IDH1 enzyme.
Protocol:
-
Plate the stably transduced IDH1 mutant cells.
-
Treat the cells with a dose range of this compound (e.g., 0.1 nM to 10 µM) for 24-48 hours.[3]
-
Harvest the cells and perform a metabolite extraction.
-
Measure 2-HG levels using a commercially available 2-HG assay kit or by GC-MS or LC-MS.[11]
4.3.2. Cell Viability and Proliferation Assays
These assays determine the effect of GSK321 on the growth of IDH1 mutant cells.
Protocol:
-
Seed the transduced cells in a 96-well plate.
-
Treat with this compound for various time points (e.g., 7, 9, 15 days).[2][5]
-
Assess cell viability using assays such as MTT, CellTiter-Glo, or by trypan blue exclusion.
-
Monitor cell proliferation by cell counting or using assays that measure DNA synthesis (e.g., BrdU incorporation).
4.3.3. Differentiation Marker Analysis
This is particularly relevant for leukemia cell models to assess the ability of GSK321 to overcome the differentiation block.
Protocol:
-
Treat IDH1 mutant AML cells with this compound (e.g., 3 µM) for 9-15 days.[3]
-
Harvest the cells and stain with antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD15).
-
Analyze the expression of these markers by flow cytometry.
4.3.4. Cell Cycle Analysis
This assay evaluates the effect of GSK321 on cell cycle progression.
Protocol:
-
Treat IDH1 mutant cells with this compound for specific durations (e.g., 7 and 15 days).[2][5]
-
Harvest and fix the cells.
-
Stain the cells with a DNA-intercalating dye (e.g., propidium (B1200493) iodide or Hoechst).
-
Analyze the cell cycle distribution (G0/G1, S, G2/M phases) by flow cytometry.[5]
References
- 1. Recent advances of IDH1 mutant inhibitor in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Landscape of the Anti-Kinase Activity of the IDH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. addgene.org [addgene.org]
- 7. Disabling Uncompetitive Inhibition of Oncogenic IDH Mutations Drives Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. origene.com [origene.com]
- 10. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 11. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing (R,R)-GSK321 Concentration for Cell Culture Experiments
This guide provides researchers, scientists, and drug development professionals with comprehensive information for effectively using (R,R)-GSK321, a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a stereoisomer of GSK321, a highly potent and selective, allosteric inhibitor of mutant forms of the enzyme isocitrate dehydrogenase 1 (IDH1), such as R132H, R132C, and R132G.[1][2] In cancer cells, these mutations confer a neomorphic (new) function, causing the enzyme to convert α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG disrupt epigenetic regulation and block cell differentiation. This compound binds to an allosteric site on the mutant IDH1 enzyme, locking it in an inactive conformation.[1] This prevents the production of 2-HG, thereby restoring normal cellular differentiation processes.[1][2]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound is cell-line and assay-dependent. For initial experiments, a concentration range of 100 nM to 1 µM is a reasonable starting point for assessing the inhibition of 2-HG production.[1][2] For longer-term assays, such as those evaluating cell differentiation or proliferation, concentrations up to 3 µM have been used.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically supplied as a solid powder. For cell culture experiments, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO).[3] To prevent degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into single-use volumes.
Stock Solution Storage Recommendations [2][3][4][5]
| Storage Temperature | Duration | Notes |
|---|---|---|
| -20°C | Up to 1 month | Protect from light. |
| -80°C | Up to 6 months | Protect from light. Ideal for long-term storage. |
Q4: What are the primary cellular readouts to confirm this compound activity?
A4: The most direct and primary readout for this compound activity is the reduction of intracellular D-2-hydroxyglutarate (2-HG) levels, which can be measured by mass spectrometry.[1] Downstream biological effects that confirm activity include the induction of granulocytic differentiation (e.g., measured by expression of markers like CD15) and changes in cell cycle, such as a decrease in quiescent (G0) cells and an increase in G1-phase cells in responsive AML models.[1] A reduction in histone H3K9 dimethylation (H3K9me2) can also be observed.[2]
Troubleshooting Guide
Problem: I am not observing a significant reduction in 2-HG levels after treatment.
| Possible Cause | Recommended Solution |
| Sub-optimal Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 10 µM) to determine the EC50 for 2-HG reduction in your specific cell line. |
| Incorrect Cell Model | Confirm that your cell line harbors an IDH1 mutation (e.g., R132H, R132C, R132G) that is sensitive to the inhibitor. GSK321 is significantly less potent against wild-type IDH1.[2] |
| Compound Degradation | Ensure the stock solution has been stored correctly (aliquoted, protected from light, at -80°C for long-term storage).[3] Prepare fresh dilutions for each experiment. |
| Insufficient Treatment Time | Inhibition of 2-HG can be observed within 24 hours.[1] Ensure your treatment duration is sufficient. For initial tests, a 24-48 hour time point is recommended. |
Problem: I am observing high levels of cell toxicity.
| Possible Cause | Recommended Solution |
| Concentration Too High | Lower the concentration of this compound. Determine the IC50 for cell viability in parallel with the EC50 for 2-HG reduction to identify a therapeutic window. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in your cell culture medium is non-toxic, typically ≤ 0.5%. Prepare a vehicle control with the same final DMSO concentration. |
| Off-Target Effects | While GSK321 is highly selective for mutant IDH1 over IDH2, very high concentrations may lead to off-target effects.[2] Use the lowest effective concentration that achieves the desired biological outcome. |
Problem: My results are inconsistent between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Health/Passage Number | Use cells from a consistent, low passage number and ensure they are in the logarithmic growth phase before treatment. |
| Variability in Compound Dilution | Prepare fresh serial dilutions from a single, validated stock aliquot for each experiment to minimize variability. |
| Assay Variability | Ensure consistent cell seeding density and incubation times. Include positive and negative controls in every experiment to monitor assay performance. |
Quantitative Data
Table 1: Biochemical IC50 Values of GSK321 against IDH1 Variants IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50% in a biochemical assay.
| IDH1 Variant | IC50 (nM) |
| R132G | 2.9[2] |
| R132C | 3.8[2] |
| R132H | 4.6[2] |
| Wild-Type (WT) | 46[2] |
Table 2: Cellular Activity of GSK321 in an IDH1 Mutant Cell Line EC50 represents the concentration required to achieve 50% of the maximum effect, in this case, the inhibition of 2-HG production.
| Cell Line | IDH1 Mutation | Assay | EC50 (nM) |
| HT1080 | R132C | Intracellular 2-HG Reduction | 85[1][2] |
Experimental Protocols
Protocol 1: Determining the Cellular EC50 for 2-HG Reduction
-
Cell Seeding: Seed IDH1-mutant cells (e.g., HT1080) in a 96-well plate at a density that ensures they remain in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in culture medium. A typical starting concentration for the highest dose could be 10 µM. Include a DMSO-only vehicle control.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add an ice-cold extraction solvent (e.g., 80:20 methanol:water) to each well.
-
Incubate on ice for 10-15 minutes.
-
Collect the cell lysates for analysis.
-
-
2-HG Measurement: Analyze the intracellular 2-HG levels using a suitable LC-MS/MS method.
-
Data Analysis: Normalize the 2-HG levels to cell number or protein concentration. Plot the normalized 2-HG levels against the log of the this compound concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.
Protocol 2: Assessing Cell Differentiation in AML Cells
-
Cell Culture: Culture primary IDH1-mutant AML cells in a suitable suspension culture medium.
-
Treatment: Treat the cells with an optimized concentration of this compound (e.g., 3 µM) or a DMSO vehicle control.[1] Include a negative control compound if available.
-
Incubation: Incubate the cells for an extended period, typically 7 to 15 days, replenishing the medium and compound as necessary.
-
Flow Cytometry Analysis:
-
At desired time points (e.g., Day 7, Day 15), harvest the cells.
-
Stain the cells with fluorescently-labeled antibodies against differentiation markers, such as CD15 for granulocytic differentiation.[1]
-
Analyze the percentage of CD15-positive cells using a flow cytometer.
-
-
Data Analysis: Compare the percentage of differentiated cells in the this compound-treated group to the vehicle control group. A significant increase in the percentage of CD15-positive cells indicates the induction of differentiation.[1]
Visualizations
References
Troubleshooting (R,R)-GSK321 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the insolubility of (R,R)-GSK321 in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?
This compound is a lipophilic ("fat-loving") molecule with poor water solubility.[1] When a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is rapidly diluted into an aqueous environment, the abrupt change in solvent polarity causes the compound to "crash out" of the solution, forming a precipitate. This phenomenon is often referred to as "solvent shock."[2][3]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is anhydrous (water-free) Dimethyl Sulfoxide (DMSO).[4] this compound is highly soluble in DMSO.[4] For related compounds like GSK321, solubility in DMSO is also well-established.[5]
Q3: What is the maximum concentration of DMSO that my cells can tolerate?
The tolerance to DMSO is cell-line specific.[6][7] Generally, a final DMSO concentration of 0.1% (v/v) is considered safe for most cell lines.[6][8] Some robust cell lines may tolerate up to 0.5% or even 1% DMSO without significant cytotoxic effects.[8][9] However, it is crucial to perform a DMSO tolerance assay for your specific cell line to determine the maximum acceptable concentration.[7]
Q4: How should I store my this compound stock solution?
Stock solutions of this compound in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to six months), -80°C is recommended.[2][10][11]
Q5: Can I prepare a stock solution of this compound in ethanol (B145695)?
While some lipophilic compounds can be dissolved in ethanol, DMSO is the recommended solvent for this compound due to its high solubilizing capacity for this compound.[4] If for experimental reasons, an alternative to DMSO is required, the solubility in other organic solvents like ethanol would need to be empirically determined. Be aware that ethanol can also have cytotoxic effects on cells, and its final concentration in the culture medium should be carefully controlled.[12][13]
Troubleshooting Guide
This guide addresses common issues encountered when preparing working solutions of this compound in aqueous buffers or cell culture media.
Issue 1: Precipitate Forms Immediately Upon Dilution of DMSO Stock into Aqueous Solution
-
Potential Cause: Solvent shock due to rapid dilution of the concentrated DMSO stock.[2][3]
-
Recommended Solution: Serial Dilution. To prevent precipitation, perform an intermediate dilution of your DMSO stock solution in your aqueous buffer or medium. For example, instead of adding 1 µL of a 10 mM stock directly to 1 mL of medium, first, create a 1:10 intermediate dilution of the stock in DMSO, and then add a larger volume of this intermediate stock to your medium. A more gradual decrease in the solvent's organic nature helps to keep the compound in solution.[2]
Issue 2: The Solution is Initially Clear but Becomes Cloudy or Shows a Precipitate Over Time
-
Potential Causes:
-
Temperature Fluctuations: The solubility of this compound may be temperature-dependent. A decrease in temperature can lead to precipitation.[2]
-
Low Solubility in Media: The concentration of this compound may be above its solubility limit in the complex environment of the cell culture medium.[3]
-
Interaction with Media Components: Components within the buffer or medium (e.g., salts, proteins) could be interacting with this compound, reducing its solubility over time.[1]
-
-
Recommended Solutions:
-
Pre-warm the Medium: Ensure your cell culture medium or aqueous buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.[14]
-
Prepare Fresh Working Solutions: It is best practice to prepare aqueous working solutions of this compound fresh for each experiment and use them promptly.[2]
-
Sonication: If a precipitate is observed, gentle sonication in a water bath may help to redissolve the compound.[8]
-
Issue 3: Inconsistent Results in Biological Assays
-
Potential Cause: Precipitation of this compound leads to an inaccurate and inconsistent concentration of the active inhibitor in the assay.[3]
-
Recommended Solutions:
-
Verify Solubility: Before conducting your experiment, visually inspect your final working solution for any signs of precipitation. Centrifuging a sample of the working solution can also help to detect any insoluble material.[15]
-
Optimize Final Concentration: Determine the maximum soluble concentration of this compound in your specific experimental medium. This may require performing a solubility test.
-
Include Proper Controls: Always include a vehicle control (medium with the same final DMSO concentration as your experimental samples) to account for any effects of the solvent itself.[7]
-
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 250 mg/mL (498.45 mM) | Ultrasonic treatment may be required.[4] |
| GSK321 | Water | Insoluble | |
| GSK321 | DMSO | Soluble |
Table 2: General DMSO Tolerance for Cell Lines in Culture
| Final DMSO Concentration (v/v) | Expected Effect on Most Cell Lines | Recommendation |
| ≤ 0.1% | Generally considered safe with minimal cytotoxicity.[6][8] | Ideal for most applications. |
| 0.1% - 0.5% | May be tolerated by many robust cell lines, but could have subtle effects.[8][16] | A DMSO tolerance test is highly recommended. |
| > 0.5% - 1.0% | Increased risk of cytotoxicity and off-target effects.[8][9] | Use with caution and only after thorough validation. |
| > 1.0% | Likely to cause significant cell stress or death.[17][18] | Generally not recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 501.55 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 5.02 mg.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic water bath for a short period to aid dissolution.[4]
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[10][11]
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Objective: To prepare a final working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.1%.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Anhydrous DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
Procedure:
-
Thaw a single-use aliquot of the 10 mM stock solution.
-
Perform an intermediate dilution in DMSO. For example, to achieve a final concentration of 10 µM in your assay, first dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.
-
Perform the final dilution in pre-warmed medium. Add the intermediate DMSO stock to the pre-warmed cell culture medium at a ratio of 1:100 (e.g., 10 µL of 1 mM intermediate stock into 990 µL of medium to get a 10 µM final concentration with 0.1% DMSO).
-
Mix gently by inverting the tube or pipetting up and down.
-
Use the final working solution immediately.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
- 17. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
Technical Support Center: Overcoming Resistance to IDH1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to IDH1 inhibitors, such as (R,R)-GSK321.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to IDH1 inhibitors?
A1: Acquired resistance to IDH1 inhibitors is a significant clinical challenge. The primary mechanisms can be broadly categorized as follows:
-
On-Target Second-Site Mutations: The development of secondary mutations in the IDH1 gene can prevent inhibitor binding. A notable example is the S280F mutation, which can occur in cis with the primary R132 mutation (e.g., R132C/S280F or R132H/S280F).[1][2][3] This S280F mutation creates steric hindrance that blocks the binding of some IDH1 inhibitors like ivosidenib (B560149) to the dimer interface.[4]
-
Isoform Switching: Cancer cells can develop mutations in the IDH2 gene (isoform switching) to maintain the production of the oncometabolite 2-hydroxyglutarate (2-HG), rendering IDH1-specific inhibitors ineffective.[4][5][6] This has been observed in patients who initially responded to the IDH1 inhibitor ivosidenib and later developed IDH2 mutations like R140Q or R172V.[5]
-
Activation of Alternative Signaling Pathways: Cancer cells can activate parallel signaling pathways to promote survival and proliferation, bypassing the effects of IDH1 inhibition. Examples include the Wnt/β-catenin and CLEC5A-SYK-STAT5 signaling pathways.[4][7]
-
Metabolic Reprogramming: Some cancer cells exhibit enhanced mitochondrial oxidative metabolism, which can contribute to resistance against IDH1 inhibitors.[4]
Q2: My cells are showing reduced sensitivity to this compound. What are the possible causes and how can I investigate them?
A2: Reduced sensitivity to this compound, an allosteric inhibitor, could be due to several factors. Here’s a troubleshooting approach:
-
Confirm Target Engagement: First, verify that the inhibitor is effectively reducing 2-HG levels in your sensitive cell lines. A significant decrease in 2-HG production is a key indicator of target engagement.[8]
-
Sequence for Resistance Mutations: If target engagement is confirmed in sensitive lines but not in your resistant clones, sequence the IDH1 and IDH2 genes to check for second-site mutations or isoform switching, respectively.
-
Analyze Signaling Pathways: Use techniques like western blotting to investigate the activation status of key proteins in survival pathways such as PI3K/AKT, MAPK, and STAT signaling. Increased activation of these pathways may indicate a bypass mechanism.[7]
-
Assess Drug Efflux: While less commonly reported for IDH1 inhibitors, increased expression of drug efflux pumps (e.g., ABC transporters) could be a potential mechanism of resistance. This can be investigated using qPCR or western blotting.
Q3: Are there alternative inhibitors that can overcome resistance to first-generation IDH1 inhibitors?
A3: Yes, some newer IDH1 inhibitors have been designed to overcome specific resistance mutations. For example, olutasidenib (B609739) has shown efficacy against the S280F second-site mutation that confers resistance to ivosidenib.[1][9][10] Olutasidenib has a different binding stoichiometry (2 inhibitor molecules per IDH1 dimer) compared to ivosidenib (1:1), which may contribute to its activity against this resistant variant.[9][10]
Q4: What are the potential combination therapy strategies to overcome resistance?
A4: Combining IDH1 inhibitors with other targeted agents is a promising strategy to overcome resistance. Preclinical and clinical studies are exploring combinations with:
-
BCL-2 Inhibitors (e.g., Venetoclax): This combination has shown promise in treating acute myeloid leukemia (AML) with IDH mutations.[11][12]
-
Chemotherapy (e.g., Azacitidine): The combination of ivosidenib and azacitidine has demonstrated clinical benefit in newly diagnosed IDH1-mutant AML.[13]
-
Other Targeted Inhibitors: Combinations with inhibitors of pathways like MEK, FLT3, and menin are also under investigation.[11][14]
Troubleshooting Guides
Problem 1: Inconsistent 2-HG Reduction Upon Inhibitor Treatment
| Possible Cause | Recommended Action |
| Cell Line Instability | Regularly perform cell line authentication. Passage cells for a limited number of times. |
| Inhibitor Degradation | Store inhibitor stock solutions at the recommended temperature and protect from light. Prepare fresh working solutions for each experiment. |
| Variable Cell Density | Seed cells at a consistent density for all experiments, as cell density can affect metabolism and drug response. |
| Assay Variability | Ensure consistent sample preparation and extraction for mass spectrometry analysis. Use internal standards to normalize results. |
Problem 2: Emergence of a Resistant Cell Population
| Possible Cause | Recommended Action |
| Pre-existing Resistant Clones | Perform single-cell sequencing to identify and characterize rare resistant subclones in the parental cell population. |
| Acquired Resistance Mutations | Culture cells under continuous inhibitor pressure and isolate resistant colonies. Sequence the IDH1 and IDH2 genes of these clones to identify resistance mutations. |
| Off-Target Effects | Perform RNA sequencing or proteomic analysis to identify upregulated survival pathways in the resistant population. |
Quantitative Data Summary
Table 1: Inhibitory Activity of IDH1 Inhibitors Against Single and Double Mutant IDH1
| Inhibitor | IDH1 Mutant | IC50 (nM) - Cell Proliferation | IC50 (nM) - R-2HG Reduction |
| Ivosidenib | R132C | Potent | Potent |
| R132H | Potent | Potent | |
| R132C/S280F | No Inhibition | No Inhibition | |
| R132H/S280F | No Inhibition | No Inhibition | |
| Olutasidenib | R132H | - | <0.001 |
| S280F/R132H | - | 9 | |
| DS-1001b | S280F/R132H | 125 | 31 |
| IDH305 | S280F/R132H | 81 | - |
| GSK864 | H315D/R132H | 7.4 | - |
| Vorasidenib | H315D/R132H | 32 | <0.001 |
| This compound | R132H | - | 4.6 |
| R132C | - | 3.8 | |
| R132G | - | 2.9 |
Data compiled from multiple sources.[1][8][15] Note: "-" indicates data not available.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing cell viability based on the metabolic activity of NAD(P)H-dependent cellular oxidoreductase enzymes.[16]
Materials:
-
Cells in culture
-
IDH1 inhibitor (e.g., this compound)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat cells with a serial dilution of the IDH1 inhibitor for the desired time period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blotting for Protein Expression
This protocol is for analyzing the expression levels of specific proteins in cell lysates.[17][18][19]
Materials:
-
Cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer on ice.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Mass Spectrometry for 2-HG Metabolite Analysis
This protocol provides a general workflow for untargeted metabolomics to measure intracellular 2-HG levels.[20][21][22][23]
Materials:
-
Cell pellets
-
Cold 80% methanol (B129727)
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Internal standards
Procedure:
-
Quenching and Extraction: Rapidly quench metabolism by adding cold 80% methanol to the cell pellet. Vortex and incubate at -20°C to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet cell debris and proteins.
-
Sample Collection: Transfer the supernatant containing the metabolites to a new tube.
-
LC-MS Analysis: Inject the sample into the LC-MS system. Separate metabolites using a suitable chromatography method (e.g., HILIC).
-
Data Acquisition: Perform mass spectrometry in full-scan mode to detect and quantify ions based on their mass-to-charge ratio.
-
Data Analysis: Process the raw data to identify and quantify 2-HG levels, normalizing to an internal standard and cell number.
Visualizations
References
- 1. Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resistance to the isocitrate dehydrogenase 1 mutant inhibitor ivosidenib can be overcome by alternative dimer-interface binding inhibitors. — Department of Oncology [oncology.ox.ac.uk]
- 4. The Molecular Mechanisms of Resistance to IDH Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Isoform Switching as a Mechanism of Acquired Resistance to Mutant Isocitrate Dehydrogenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance Mechanisms to Mutant IDH Inhibitors in Acute Myeloid Leukemia - ProQuest [proquest.com]
- 8. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Olutasidenib: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. The management of patients with R/R AML who develop resistance to IDH inhibitors | VJHemOnc [vjhemonc.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. youtube.com [youtube.com]
- 15. ashpublications.org [ashpublications.org]
- 16. Cell Viability Assay [bio-protocol.org]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Mass spectrometry-based metabolomics: a guide for annotation, quantification and best reporting practices - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Viability Issues with (R,R)-GSK321
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues at high concentrations of (R,R)-GSK321. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of wild-type isocitrate dehydrogenase 1 (IDH1).[1] The broader GSK321 compound family also potently inhibits mutant forms of IDH1 (R132H, R132C, and R132G), which are found in various cancers.[2][3][4] IDH1 is a key enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[5] In cancer cells with IDH1 mutations, the enzyme gains a neomorphic function, converting α-KG to the oncometabolite 2-hydroxyglutarate (2-HG).[5] GSK321 and its analogs inhibit this process.[2][3]
Q2: I'm observing decreased cell viability at high concentrations of this compound. Is this expected?
A2: Yes, decreased cell viability at higher concentrations and/or longer exposure times can be an expected outcome. While lower concentrations of the related compound GSK321 may initially increase proliferation in certain cancer cell lines like IDH1 mutant AML cells, prolonged exposure (e.g., 15 days) at concentrations around 3 µM has been shown to lead to decreased viability and increased cell death.[2][6] This delayed cytotoxicity could be due to the compound's on-target effects on cellular metabolism and differentiation or potential off-target effects at higher concentrations.
Q3: What are the typical working concentrations for this compound and related compounds?
A3: The effective concentration of this compound can vary significantly depending on the cell line, the specific IDH1 mutation status, and the experimental endpoint. Based on available data for the GSK321 family of compounds, a broad range of concentrations is used in research. For instance, this compound has an IC50 of 120 nM for wild-type IDH1.[1] The related compound GSK321 shows potent inhibition of mutant IDH1 enzymes with IC50 values in the low nanomolar range and an EC50 of 85 nM for the inhibition of 2-HG production in HT1080 cells.[2][7] In cell-based assays, concentrations up to 3 µM have been used to study effects on cell viability and differentiation.[2][6]
Q4: Could the observed cytotoxicity be due to off-target effects?
A4: It is possible that at high concentrations, the observed cytotoxicity is due to off-target effects. Many small molecule inhibitors, particularly kinase inhibitors, can bind to unintended targets at concentrations significantly higher than their IC50 for the primary target.[8] This can lead to unexpected cellular phenotypes and toxicity.[8] It is recommended to perform a dose-response analysis to distinguish between on-target and potential off-target effects.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and the related compound GSK321.
Table 1: Inhibitory Activity of this compound
| Target | IC50 |
| Wild-Type IDH1 | 120 nM |
(Data sourced from MedchemExpress)[1]
Table 2: Inhibitory and Cellular Activity of GSK321
| Target/Assay | IC50/EC50 | Cell Line |
| Mutant IDH1 (R132H) | 4.6 nM | - |
| Mutant IDH1 (R132C) | 3.8 nM | - |
| Mutant IDH1 (R132G) | 2.9 nM | - |
| Wild-Type IDH1 | 46 nM | - |
| 2-HG Production | 85 nM (EC50) | HT1080 |
(Data sourced from PMC and MedchemExpress articles)[2][3]
Troubleshooting Guide: Decreased Cell Viability
If you are observing unexpected or excessive cell death with this compound, consider the following troubleshooting steps.
Issue 1: Higher than expected cytotoxicity at tested concentrations.
Possible Causes:
-
High Compound Concentration: The concentration used may be too high for the specific cell line, leading to off-target effects or acute toxicity.[9]
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration in the final culture medium.[9]
-
Prolonged Exposure: Some cell lines may be sensitive to long-term inhibition of IDH1.
Solutions:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.
-
Solvent Control: Always include a vehicle control (medium with the same final concentration of the solvent) to ensure that the observed effects are not due to solvent toxicity.[9]
-
Time-Course Experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours, and longer for some models) to understand the kinetics of the cytotoxic effect.
Issue 2: Inconsistent cell viability results between experiments.
Possible Causes:
-
Cell Health and Passage Number: Variations in cell health, confluency, or passage number can affect their sensitivity to the compound.
-
Compound Stability: Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.
-
Assay Variability: Inconsistent incubation times or cell seeding densities can lead to variable results.
Solutions:
-
Standardize Cell Culture: Use cells within a consistent and limited passage number range. Ensure cells are healthy and in the exponential growth phase at the time of treatment.
-
Aliquot Stock Solutions: Prepare single-use aliquots of the this compound stock solution to avoid repeated freeze-thaw cycles.
-
Consistent Assay Protocol: Adhere strictly to a standardized protocol for cell seeding density, treatment duration, and assay procedure.
Issue 3: Determining the mechanism of cell death (Apoptosis vs. Necrosis).
Possible Cause:
-
It is unclear whether the observed cell death is programmed (apoptosis) or a result of cellular injury (necrosis).
Solution:
-
Perform an Apoptosis Assay: Utilize methods like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells. Alternatively, a Caspase-3/7 activity assay can be used to measure the activation of executioner caspases, a hallmark of apoptosis.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using a Resazurin-Based Assay
This protocol provides a method to determine the cytotoxic effects of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well clear-bottom black plates
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Plate reader capable of fluorescence measurement (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete culture medium. A wide range of concentrations (e.g., from 0.01 µM to 100 µM) is recommended for initial experiments. b. Include a "vehicle control" (medium with the same concentration of solvent as the highest inhibitor concentration) and a "no-treatment control" (medium only). c. Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Resazurin Assay: a. After incubation, add 10 µL of the resazurin solution to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light. c. Measure the fluorescence using a plate reader.
-
Data Analysis: a. Subtract the fluorescence of a "medium-only" blank from all wells. b. Normalize the fluorescence readings of the treated wells to the vehicle control to calculate the percentage of cell viability. c. Plot the percent viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
This protocol details the procedure for differentiating apoptotic and necrotic cells using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: a. After treatment with this compound, collect both adherent and floating cells. b. Centrifuge the cells at 500 x g for 5 minutes.
-
Washing: a. Discard the supernatant and wash the cells twice with 1 mL of cold PBS, centrifuging after each wash.
-
Staining: a. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. b. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. c. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. After incubation, add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples on a flow cytometer within one hour. c. Use unstained, Annexin V-only, and PI-only controls for compensation and gating. d. Differentiate cell populations:
- Live cells: Annexin V-negative, PI-negative
- Early apoptotic cells: Annexin V-positive, PI-negative
- Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
Visualizations
Caption: Simplified IDH1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected decreases in cell viability.
Caption: Potential pathways for apoptosis induction by a small molecule inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Off-target effects of (R,R)-GSK321 in cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (R,R)-GSK321, an isomer of the potent mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, GSK321. This guide focuses on addressing potential off-target effects in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from GSK321?
A1: this compound is an isomer of GSK321. While GSK321 is a potent and selective inhibitor of mutant forms of IDH1 (R132G, R132C, R132H), this compound is characterized as an inhibitor of wild-type IDH1 with an IC50 of 120 nM. It also exhibits some cross-reactivity with the mutant R132H IDH1.[1] GSK321 itself shows modest activity against wild-type IDH1 (IC50 = 46 nM) and has over 100-fold selectivity for mutant IDH1 over IDH2.[2][3][4]
Q2: What are the known on-target effects of inhibiting mutant IDH1 with compounds like GSK321?
A2: Inhibition of mutant IDH1 by compounds like GSK321 leads to a dose-dependent decrease in the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] This reduction in 2-HG can reverse the epigenetic alterations caused by the mutant enzyme, such as the hypermethylation of histones (e.g., reduction of H3K9 dimethylation) and DNA.[2][3] Consequently, this can lead to the abrogation of the myeloid differentiation block and induce granulocytic differentiation in cancer cells, particularly in acute myeloid leukemia (AML).[2][3]
Q3: What are the potential off-target effects of this compound in cancer cell lines?
A3: While a comprehensive kinome scan for this compound is not publicly available, some inferences can be made. Given its activity against wild-type IDH1, effects may be observed in cells that do not harbor IDH1 mutations. A chemoproteomic study of the parent compound, GSK321, demonstrated high selectivity for IDH1.[3] However, it is a common characteristic of kinase inhibitors to exhibit some degree of off-target activity, especially at higher concentrations. Researchers should be mindful of potential unexpected phenotypes and consider performing broader kinase profiling to identify specific off-targets in their experimental system.
Q4: How can I differentiate between on-target and off-target effects in my experiments?
A4: To distinguish between on-target and off-target effects, consider the following strategies:
-
Use a structurally related inactive control: A compound that is structurally similar to this compound but does not inhibit IDH1 can help identify non-specific effects.
-
Rescue experiments: In cells with mutant IDH1, expressing a drug-resistant version of the mutant IDH1 should rescue the on-target effects but not the off-target effects.
-
Use multiple cell lines: Testing the compound in cell lines with and without IDH1 mutations can help delineate on-target versus off-target effects.
-
Dose-response analysis: On-target effects should correlate with the IC50 for IDH1 inhibition, while off-target effects may appear at different concentrations.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Step | Expected Outcome |
| High levels of cytotoxicity observed at concentrations expected to be selective for IDH1. | Off-target kinase inhibition. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Test this compound in a panel of cancer cell lines with varying genetic backgrounds. 3. If available, use a kinome scan to identify potential off-target kinases. | 1. Identification of a therapeutic window with minimal toxicity. 2. Understanding if the cytotoxicity is cell-line specific. 3. Direct identification of unintended kinase targets. |
| Inconsistent or unexpected experimental results (e.g., changes in signaling pathways unrelated to IDH1). | Activation of compensatory signaling pathways or off-target effects. | 1. Perform western blot analysis for key signaling proteins (e.g., AKT, ERK, STATs) to check for unexpected activation or inhibition. 2. Use pathway inhibitors in combination with this compound to probe for dependencies. | 1. A clearer understanding of the cellular response to the inhibitor. 2. Identification of pathways that are modulated by this compound. |
| Lack of expected phenotype (e.g., no reduction in 2-HG or no differentiation) in IDH1-mutant cells. | 1. Compound instability or insolubility. 2. Low potency of this compound against the specific IDH1 mutant. 3. Cell line-specific resistance mechanisms. | 1. Visually inspect for compound precipitation. Prepare fresh solutions for each experiment. 2. Confirm the IC50 of this compound against the specific IDH1 mutant in your cell line. 3. Test the compound in a different IDH1-mutant cell line known to be sensitive to IDH1 inhibitors. | 1. Ensuring the compound is active and bioavailable. 2. Verifying the on-target potency in your system. 3. Differentiating between compound-specific and cell-line-specific effects. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of GSK321 and its Isomer this compound against IDH1 and IDH2
| Compound | Target | IC50 (nM) |
| This compound | Wild-Type IDH1 | 120[1] |
| Mutant IDH1 (R132H) | Some cross-reactivity reported[1] | |
| GSK321 | Mutant IDH1 (R132G) | 2.9[2][3] |
| Mutant IDH1 (R132C) | 3.8[2][3] | |
| Mutant IDH1 (R132H) | 4.6[2][3] | |
| Wild-Type IDH1 | 46[2][3] | |
| IDH2 | >100-fold selectivity over mutant IDH1[2] |
Table 2: Cellular Activity of GSK321
| Cell Line | Assay | Parameter | Value |
| HT1080 (IDH1 R132C) | Intracellular 2-HG Production | EC50 | 85 nM[2][3] |
Experimental Protocols
Protocol 1: Measurement of Intracellular D-2-Hydroxyglutarate (2-HG)
This protocol is adapted for a 96-well plate format and can be used to assess the on-target activity of this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) (ice-cold)
-
D-2-Hydroxyglutarate Assay Kit (follow manufacturer's instructions)
-
Plate reader capable of fluorescence or colorimetric detection
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24-72 hours).
-
Metabolite Extraction:
-
Aspirate the cell culture medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold 80% methanol to each well.
-
Incubate at -80°C for at least 15 minutes to precipitate proteins.
-
-
Lysate Collection:
-
Centrifuge the plate at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the metabolites.
-
-
2-HG Measurement:
-
Follow the instructions provided with the D-2-Hydroxyglutarate Assay Kit to measure the 2-HG concentration in the extracted samples.
-
-
Data Analysis:
-
Normalize the 2-HG levels to the cell number or protein concentration.
-
Plot the normalized 2-HG levels against the log of the this compound concentration to determine the EC50.
-
Protocol 2: Western Blot for Downstream Target H3K9me2
This protocol can be used to assess the downstream epigenetic effects of IDH1 inhibition.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me2 and anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time (e.g., 48 hours). Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane according to the manufacturer's protocol.
-
Re-probe with the anti-Histone H3 antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the H3K9me2 signal to the total Histone H3 signal.
Visualizations
Caption: IDH1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for investigating the off-target effects of this compound.
References
- 1. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differentiating Inhibition Selectivity and Binding Affinity of Isocitrate Dehydrogenase 1 Variant Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Measuring 2-HG Levels in Response to (R,R)-GSK321
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability and troubleshooting assays for the measurement of 2-hydroxyglutarate (2-HG), particularly in the context of treatment with the mutant IDH1 inhibitor, (R,R)-GSK321.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in our experiments?
A1: this compound is a potent and selective allosteric inhibitor of mutated isocitrate dehydrogenase 1 (IDH1).[1][2][3] Its primary role in an experimental setting is not as a reagent to stabilize 2-HG for measurement, but as a biological modulator. It is used to treat cells harboring IDH1 mutations (e.g., R132H, R132C, R132G) to inhibit the enzyme's neomorphic activity, which is the conversion of α-ketoglutarate (α-KG) to D-2-hydroxyglutarate (D-2-HG).[1][2] Therefore, experiments are typically designed to measure the reduction of intracellular 2-HG levels following treatment with GSK321.
Q2: What is the expected outcome of treating IDH1-mutant cells with GSK321?
A2: Treatment of IDH1-mutant cells with GSK321 is expected to lead to a significant, dose-dependent decrease in intracellular D-2-HG levels.[1][4] For example, treatment of various primary IDH1-mutant acute myeloid leukemia (AML) cells with 3 µM GSK321 for 6 days resulted in a substantial reduction of 2-HG.[1][4] The half-maximal effective concentration (EC50) for intracellular 2-HG inhibition in HT1080 cells is approximately 85 nM.[1][2]
Q3: Why is it crucial to differentiate between D-2-HG and L-2-HG?
A3: It is critical to distinguish between the two enantiomers of 2-HG. D-2-HG is the specific oncometabolite produced by mutant IDH1/2 enzymes.[5][6][7] L-2-HG can be produced under other conditions, such as hypoxia, through the action of enzymes like malate (B86768) dehydrogenase and lactate (B86563) dehydrogenase.[8][9] Assays that do not differentiate between the enantiomers may provide misleading total 2-HG levels, potentially masking the specific effect of a mutant IDH1 inhibitor like GSK321.[7] LC-MS/MS methods with chiral derivatization are often employed for this purpose.[6][8][9]
Q4: What are the most common methods for measuring 2-HG levels?
A4: The two most prevalent methods are Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic assays.[5][10]
-
LC-MS/MS: This is considered the gold standard for its high sensitivity and specificity, and its ability to differentiate between D- and L-enantiomers, often through chiral derivatization.[6][8][9]
-
Enzymatic Assays: These are often faster, less expensive, and suitable for high-throughput screening.[5][10][11] They typically use a specific D-2-hydroxyglutarate dehydrogenase (D-2-HGDH) enzyme that oxidizes D-2-HG, leading to the production of a detectable signal (e.g., NADH), which can be measured colorimetrically or fluorometrically.[5][11] These kits are specific for D-2-HG and will not detect L-2-HG.[11]
Q5: What are key pre-analytical variables that can introduce variability in my 2-HG measurements?
A5: Pre-analytical errors are a major source of variability. Key factors include:
-
Sample Collection and Handling: Inconsistent cell harvesting, washing, or pelleting techniques can lead to variable cell numbers and metabolite leakage.
-
Metabolite Extraction: The efficiency of metabolite extraction is critical. Incomplete cell lysis or protein precipitation can lead to underestimation of 2-HG levels. A common method involves extraction with a cold solvent mixture like acetonitrile/methanol (B129727)/water.[1]
-
Sample Storage: Improper storage temperatures or repeated freeze-thaw cycles can lead to metabolite degradation. Samples should be processed quickly on ice and stored at -80°C.
Troubleshooting Guide
This guide addresses specific issues that may arise during the measurement of 2-HG in cells treated with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between technical replicates | 1. Inconsistent pipetting of reagents or samples.2. Inaccurate cell counting leading to different starting material.3. Inefficient or inconsistent metabolite extraction.4. Bubbles in microplate wells affecting optical readings (for enzymatic assays). | 1. Use calibrated pipettes and ensure proper mixing. Prepare a master mix for reagents where possible.[11]2. Use a reliable cell counting method and normalize 2-HG levels to cell number or total protein content.[4]3. Standardize the extraction protocol. Ensure complete cell lysis by vortexing/sonication and efficient protein removal by centrifugation.4. Centrifuge plates briefly before reading to remove bubbles. |
| No significant decrease in 2-HG after GSK321 treatment | 1. GSK321 degradation due to improper storage or handling.2. Insufficient treatment duration or concentration.3. The cell line does not harbor a GSK321-sensitive IDH1 mutation.4. Assay lacks sensitivity to detect the change. | 1. Store GSK321 according to the manufacturer's instructions, typically at -20°C or -80°C.[3] Prepare fresh dilutions from a stock solution for each experiment.2. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. Significant 2-HG reduction can take several days.[1][4]3. Verify the IDH1 mutation status of your cell line via sequencing. GSK321 is highly selective for mutant IDH1 over wild-type IDH1 and IDH2.[2]4. Check the limit of detection (LOD) of your assay. For low-level changes, a highly sensitive LC-MS/MS method may be required.[5] |
| High background signal in enzymatic assay | 1. Endogenous enzymes in the sample lysate interfering with the assay.2. Contamination of reagents.3. Sample autofluorescence or absorbance. | 1. Deproteinize samples prior to the assay using methods like perchloric acid (PCA) precipitation or ultrafiltration (e.g., 10 kDa MWCO spin filters).2. Use fresh, high-purity reagents and water.3. Always run a "sample background" control for each sample. This control contains the sample and all assay components except the D-2-HGDH enzyme.[12] Subtract this reading from the sample reading. |
| Poor resolution between D- and L-2-HG peaks (LC-MS) | 1. Suboptimal chiral derivatization reaction.2. Inappropriate LC column or mobile phase conditions. | 1. Optimize the derivatization protocol with a chiral agent like diacetyl-L-tartaric anhydride (B1165640) (DATAN). Ensure correct reaction time, temperature, and pH.[8]2. Use a column and mobile phase validated for chiral separation of 2-HG enantiomers. An isocratic elution on a C18 column with an acidic mobile phase has been shown to be effective.[13] |
Data Presentation
Table 1: Inhibitory Activity of this compound
This table summarizes the potency of GSK321 in inhibiting various mutant IDH1 enzymes and its effect on intracellular 2-HG production.
| Parameter | Mutant IDH1 (R132G) | Mutant IDH1 (R132C) | Mutant IDH1 (R132H) | Wild-Type IDH1 |
| Biochemical IC₅₀ | 2.9 nM | 3.8 nM | 4.6 nM | 46 nM |
| Cellular EC₅₀ (HT1080) | N/A | 85 nM | N/A | N/A |
| Fold Decrease in 2-HG¹ | 0.13-fold (± 0.1) | 0.15-fold (± 0.2) | 0.29-fold | No significant change |
| Data sourced from MedchemExpress and a study on novel IDH1 mutant inhibitors.[1][2][4] | ||||
| ¹Relative to DMSO control after 6 days of treatment with 3 µM GSK321 in primary AML cells. |
Table 2: Performance Characteristics of a Representative LC-MS/MS Assay for 2-HG Enantiomers
This table presents typical performance metrics for a robust LC-MS/MS method for 2-HG quantification following chiral derivatization.
| Performance Metric | D-2-HG | L-2-HG |
| Linear Range | 0.8 - 104 nmol/mL | 0.8 - 104 nmol/mL |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.995 |
| Intra-day Precision (CV%) | ≤ 8.0% | ≤ 8.0% |
| Inter-day Precision (CV%) | ≤ 6.3% | ≤ 6.3% |
| Accuracy (Relative Error %) | ≤ 2.7% | ≤ 2.7% |
| Data adapted from a study on resolving challenges in D-/L-2-HG quantification.[8][9][14] |
Experimental Protocols
Protocol 1: Intracellular 2-HG Extraction from Cultured Cells
This protocol describes a general method for extracting metabolites from cells treated with GSK321 for subsequent analysis by LC-MS or enzymatic assay.
-
Cell Harvesting: Aspirate culture medium. Wash adherent cells twice with ice-cold PBS. For suspension cells, pellet by centrifugation (e.g., 300 x g for 5 min at 4°C) and wash the pellet twice with ice-cold PBS.
-
Cell Lysis & Metabolite Extraction: Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol or a 1:1 mixture of acetonitrile/methanol) to the cell pellet (typically 1-10 million cells).[1] Vortex vigorously for 1 minute.
-
Incubation: Incubate the mixture at -20°C for at least 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[11]
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites into a new, clean tube. Avoid disturbing the pellet.
-
Drying: Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried metabolite pellet in an appropriate buffer for your chosen assay (e.g., water for LC-MS or the specific assay buffer for an enzymatic kit). The reconstituted sample is now ready for analysis.
Protocol 2: D-2-HG Measurement using a Commercial Enzymatic Assay Kit
This protocol provides a generalized workflow for a colorimetric or fluorometric D-2-HG assay kit. Always refer to the specific manufacturer's protocol for exact volumes and incubation times.
-
Reagent Preparation: Reconstitute the lyophilized components (D-2-HG standard, enzyme, substrate mix) as per the kit instructions.[11][12] Keep reagents on ice.
-
Standard Curve Preparation: Prepare a serial dilution of the D-2-HG standard in the provided assay buffer to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 nmol/well).
-
Sample Preparation: Add your reconstituted samples to wells of a 96-well plate. For each sample, prepare a parallel "sample background" well.[12]
-
Reaction Mix Preparation: Prepare a master Reaction Mix containing the assay buffer, substrate mix, and D-2-HGDH enzyme. For the background control wells, prepare a similar mix but omit the D-2-HGDH enzyme.[12]
-
Assay Initiation: Add the Reaction Mix to the standard and sample wells. Add the Background Control Mix to the sample background wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.[12]
-
Measurement: Read the absorbance (e.g., 450 nm for colorimetric) or fluorescence (e.g., Ex/Em = 540/590 nm for fluorometric) using a microplate reader.
-
Calculation: Subtract the zero standard reading from all standards and the sample background reading from each corresponding sample reading. Plot the standard curve and determine the 2-HG concentration in your samples.
Visualizations
Caption: Mutant IDH1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for measuring 2-HG and troubleshooting unexpected results.
References
- 1. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Oncometabolite 2-Hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PATH-22. THE DEVELOPMENT OF A NEW ASSAY TO MEASURE 2-HYDROXYGLUTARATE (2-hg) ENANTIOMER LEVELS AND THE UTILITY OF 2-hg AS A BIOMARKER FOR MANAGEMENT OF IDH MUTANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. abcam.com [abcam.com]
- 12. assaygenie.com [assaygenie.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
Difficulties in propagating IDH1-mutant cells for (R,R)-GSK321 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering difficulties in propagating isocitrate dehydrogenase 1 (IDH1)-mutant cells for studies involving the inhibitor (R,R)-GSK321.
Frequently Asked Questions (FAQs)
Q1: Why are my IDH1-mutant cells growing so slowly or not at all?
A1: Propagating IDH1-mutant cells, particularly patient-derived gliomas, is notoriously difficult.[1][2][3] Standard cell culture conditions are often unsuitable, leading to the elimination of mutant cells.[2] Several factors contribute to this challenge:
-
Inadequate Culture Conditions: IDH1-mutant cells often fail to thrive in standard serum-based media.[4][5] Serum-free media supplemented with specific growth factors are generally more successful.[1][4][5]
-
Loss of IDH1 Mutation: Over subsequent passages in vitro, there can be a selection pressure against IDH1-mutant cells, leading to the loss of the mutation.[2]
-
Metabolic Dependencies: These cells have a rewired metabolism and may have specific nutrient requirements that are not met in standard culture media.
-
Cellular Senescence: Some studies have observed that IDH1-mutant glioma cells tend to senesce in culture.
Q2: What is this compound and how does it differ from GSK321?
A2: this compound is an isomer of GSK321 and is described as an inhibitor of wild-type IDH1 with an IC50 of 120 nM.[6] It also has some cross-reactivity as a mutant R132H IDH1 inhibitor.[6] The more extensively characterized compound, GSK321, is a potent and selective allosteric inhibitor of various IDH1 mutants (R132G, R132C, R132H).[7][8] GSK321 binds to an allosteric pocket of the mutant IDH1 enzyme, locking it in an inactive conformation and thereby reducing the production of the oncometabolite R-2-hydroxyglutarate (2-HG).[7]
Q3: I'm treating my IDH1-mutant cells with an IDH1 inhibitor, but instead of dying, they seem to be proliferating more. Is this expected?
A3: This is a documented phenomenon in some studies. Treatment of primary IDH1-mutant AML cells with GSK321 led to a transient, yet significant, initial increase in cell numbers, peaking around day 9 before returning to control levels.[7] Similarly, other studies using IDH1 inhibitors on glioma and fibrosarcoma cell lines did not observe growth inhibition despite a significant reduction in 2-HG levels, and in some cases, saw a slight increase in proliferation.[9] This could be due to the relief of cytotoxic effects from very high concentrations of 2-HG.
Q4: Will inhibiting mutant IDH1 with this compound always lead to cell death in my cultures?
A4: Not necessarily. The primary and immediate effect of potent mutant IDH1 inhibitors is the reduction of 2-HG levels.[7][10][11] While this can induce differentiation in some cancer types like AML,[7] its effect on the viability of solid tumor cells like gliomas and chondrosarcomas in short-term assays is not always cytotoxic.[1][10] Some studies report that despite effectively reducing 2-HG, IDH1 inhibitors did not affect cell viability or proliferation in IDH-mutant glioma and chondrosarcoma cell lines.[1][10] The long-term consequences of 2-HG depletion on tumor growth are still an active area of research.
Troubleshooting Guides
Problem 1: Poor Growth and Viability of IDH1-Mutant Cell Cultures
| Possible Cause | Suggested Solution |
| Inappropriate Culture Medium | Transition from standard serum-containing media to a serum-free formulation. A commonly used base is DMEM/F12 supplemented with B27, human epidermal growth factor (EGF), human basic fibroblast growth factor (bFGF), and heparin.[4][5] |
| Loss of Adherence/Detachment | Use plates coated with substrates like laminin (B1169045) to promote cell attachment and growth. |
| Selection Against Mutant Cells | Regularly verify the IDH1 mutation status of your cultures, especially after several passages.[2] Consider establishing fresh cultures from frozen stocks or new patient material if the mutation is lost. |
| Nutrient Depletion | IDH1-mutant cells have altered metabolism. Ensure the medium has adequate levels of key nutrients like glutamine. |
| Dissociation-Induced Cell Death | For sensitive primary cultures, consider using an explant culture method that does not require enzymatic dissociation.[12] |
Problem 2: Unexpected Cellular Responses to this compound Treatment
| Possible Cause | Suggested Solution |
| Transient Increase in Proliferation | This may be an initial response to the reduction of high, potentially toxic, levels of 2-HG.[7] Continue the experiment for a longer duration (e.g., beyond 14 days) to observe the long-term effects on cell proliferation and differentiation. |
| Lack of Cytotoxicity | The primary mechanism of IDH1 inhibitors is not always immediate cell death but rather the reversal of epigenetic changes and induction of differentiation.[7] Assess markers of differentiation (e.g., morphological changes, expression of cell surface markers) in addition to viability. |
| Off-Target Effects | Given that this compound has activity against wild-type IDH1,[6] consider if the observed effects could be related to the inhibition of the wild-type enzyme. Include control cell lines that are IDH1-wild type in your experiments. |
| Compound Stability/Activity | Confirm the stability and activity of your this compound stock solution. Measure the intracellular 2-HG levels in your treated cells to verify that the inhibitor is effectively reducing its target. |
Quantitative Data Summary
Table 1: Inhibitory Activity of GSK321 and this compound
| Compound | Target | IC50 (nM) | Reference |
| GSK321 | Mutant IDH1 R132G | 2.9 | [7][8] |
| Mutant IDH1 R132C | 3.8 | [7][8] | |
| Mutant IDH1 R132H | 4.6 | [7][8] | |
| Wild-Type IDH1 | 46 | [7][8] | |
| This compound | Wild-Type IDH1 | 120 | [6] |
| Mutant IDH1 R132H | Some cross-reactivity (IC50 not specified) | [6] |
Table 2: Cellular Effects of GSK321 on Primary IDH1-Mutant AML Cells
| Treatment | Duration | Effect on 2-HG Levels | Effect on Cell Number | Reference |
| 3 µM GSK321 | 6 days | Significant decrease (0.13 to 0.29-fold of control) | - | [7] |
| 3 µM GSK321 | Up to 15 days | Stable inhibition | Transient increase (2 to 15-fold), peaking at day 9 | [7] |
Experimental Protocols
Protocol 1: Serum-Free Culture of Patient-Derived IDH1-Mutant Glioma Cells
This protocol is adapted from methodologies that have shown success in culturing these challenging cells.[1][4][5]
-
Tissue Processing: Obtain fresh tumor tissue in a sterile container on ice. Process the tissue within 2 hours of resection.
-
Dissociation: Mechanically mince the tissue into small fragments. Enzymatically dissociate using a solution of collagenase type IV (e.g., 200 U/mL) for an appropriate time.
-
Cell Plating: Plate the dissociated cells in flasks or plates coated with laminin.
-
Culture Medium: Use a serum-free basal medium such as DMEM/F12.
-
Supplementation: Supplement the basal medium with:
-
B27 supplement
-
Human Epidermal Growth Factor (EGF) (e.g., 20 ng/mL)
-
Human basic Fibroblast Growth Factor (bFGF) (e.g., 20 ng/mL)
-
Heparin (e.g., 5 µg/mL)
-
Penicillin/Streptomycin
-
-
Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO2.
-
Maintenance: Change the medium every 2-3 days. Monitor the cultures for the formation of neurospheres or an adherent monolayer.
-
Passaging: Passage the cells when they reach confluence or the neurospheres become large. Use gentle dissociation methods.
-
Quality Control: Periodically perform DNA sequencing to confirm the presence of the IDH1 mutation.
Protocol 2: Measurement of Intracellular 2-Hydroxyglutarate (2-HG)
This is a general protocol for extracting and measuring 2-HG by LC-MS/MS.
-
Cell Harvesting: Harvest a known number of cells by trypsinization, wash with ice-cold PBS, and pellet by centrifugation.
-
Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cell pellet. Vortex thoroughly and incubate at -20°C to precipitate proteins.
-
Centrifugation: Centrifuge at high speed to pellet the protein and cell debris.
-
Sample Preparation: Collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry system equipped with a suitable column and operated in negative ion mode. Use a stable isotope-labeled 2-HG internal standard for accurate quantification.
-
Data Analysis: Quantify the 2-HG levels by comparing the peak area of the analyte to the internal standard and normalize to the initial cell number.
Visualizations
Caption: Signaling pathway of wild-type and mutant IDH1, and the inhibitory action of this compound.
Caption: Troubleshooting workflow for poor growth of IDH1-mutant cells.
References
- 1. Generation, characterization, and drug sensitivities of 12 patient-derived IDH1-mutant glioma cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glioma cells showing IDH1 mutation cannot be propagated in standard cell culture conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDH1 and IDH2 Mutations in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Extreme vulnerability of IDH1 mutant cancers to NAD+ depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of mutant IDH1 decreases D-2-HG levels without affecting tumorigenic properties of chondrosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of mutant IDH1 decreases D-2-HG levels without affecting tumorigenic properties of chondrosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Protocol for Explant Cultures of IDH1-mutant Diffuse Low-grade Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (R,R)-GSK321 and GSK321 Efficacy on Mutant IDH1
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the inhibitory activities of (R,R)-GSK321 and GSK321 on mutant isocitrate dehydrogenase 1 (IDH1). This document summarizes available quantitative data, outlines experimental methodologies, and visualizes key pathways and workflows to facilitate an informed understanding of these two stereoisomers.
Executive Summary
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including acute myeloid leukemia (AML) and glioma. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in oncogenesis. Small molecule inhibitors targeting mutant IDH1 have emerged as a promising therapeutic strategy. GSK321 is a potent and selective inhibitor of mutant IDH1. This guide focuses on the comparison between the commonly studied GSK321, which is the (R,S)-diastereomer, and its (R,R)-diastereomer, this compound.
Data Presentation: Quantitative Comparison
The following table summarizes the reported inhibitory activities of this compound and GSK321. It is important to note that the data for the two compounds are from different sources and may not be directly comparable due to potential variations in experimental conditions.
| Parameter | This compound | GSK321 ((R,S)-diastereomer) | Data Source(s) |
| Biochemical Activity (IC50) | |||
| Mutant IDH1 R132H | Not explicitly quantified, but noted to have inhibitory activity. | 4.6 nM | [1] |
| Mutant IDH1 R132C | No data available | 3.8 nM | [1] |
| Mutant IDH1 R132G | No data available | 2.9 nM | [1] |
| Wild-Type (WT) IDH1 | 120 nM | 46 nM | [1][2] |
| Cellular Activity | |||
| 2-HG Production Inhibition (EC50) | No data available | 85 nM (in HT1080 cells with R132C mutation) | [1] |
| Effect on Reductive Glutaminolysis | Dose-dependent decrease in A-498 cells. | No data available | [2] |
Experimental Protocols
The detailed experimental methodologies for generating the data on GSK321 ((R,S)-diastereomer) are provided below, primarily sourced from Okoye-Okafor et al., Nature Chemical Biology, 2015.[1]
Recombinant IDH1 Enzyme Inhibition Assay (Biochemical IC50 Determination)
-
Enzymes: Recombinant human wild-type and mutant (R132H, R132C, R132G) IDH1 homodimers were used.
-
Assay Principle: The assay measures the enzymatic conversion of α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG) by mutant IDH1, coupled with the oxidation of NADPH to NADP+. The decrease in NADPH absorbance is monitored spectrophotometrically.
-
Procedure:
-
The inhibitors, at varying concentrations, were pre-incubated with the IDH1 enzyme and NADPH in the assay buffer.
-
The reaction was initiated by the addition of the substrate, α-KG.
-
The rate of NADPH oxidation was measured by monitoring the decrease in absorbance at 340 nm.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter equation.
-
Cellular 2-HG Production Assay (LC-MS/MS)
-
Cell Line: HT1080 fibrosarcoma cells, which endogenously express the IDH1 R132C mutation.
-
Procedure:
-
HT1080 cells were seeded in 6-well plates and allowed to adhere overnight.
-
Cells were treated with a dose range of the inhibitor (GSK321) for 24 hours.
-
After incubation, the cells were washed with ice-cold saline.
-
Metabolites were extracted using a methanol/water solution.
-
The cell extracts were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of 2-HG.
-
EC50 values were determined from the dose-response curve of 2-HG inhibition.
-
Myeloid Differentiation Assay in Primary AML Cells
-
Cells: Primary human acute myeloid leukemia (AML) cells harboring IDH1 mutations.
-
Procedure:
-
Primary AML cells were cultured ex vivo in the presence of GSK321 (e.g., 3 µM) or control (DMSO).
-
At specified time points (e.g., 7 days), cells were harvested.
-
The expression of the granulocytic differentiation marker CD15 was assessed by flow cytometry.
-
An increase in the percentage of CD15-positive cells was indicative of induced differentiation.
-
Mandatory Visualization
Signaling Pathway of Mutant IDH1 and Inhibition
Caption: Mutant IDH1 pathway and inhibitor action.
Experimental Workflow for Efficacy Comparison
Caption: Workflow for comparing IDH1 inhibitors.
References
A Comparative Guide to (R,R)-GSK321 and Other Wild-Type IDH1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in cellular metabolism, primarily known for its role in the citric acid cycle. While mutations in IDH1 are a key focus in cancer research, the wild-type form of the enzyme has emerged as a therapeutic target in various cancers. This guide provides an objective comparison of (R,R)-GSK321, a wild-type IDH1 inhibitor, with other notable IDH1 inhibitors, supported by experimental data to aid in research and development decisions.
Performance Comparison of Wild-Type IDH1 Inhibitors
The following tables summarize the inhibitory potency of this compound and other compounds against wild-type IDH1. The data is presented to highlight the varying degrees of potency and selectivity among different inhibitors.
| Inhibitor | Type | Wild-Type IDH1 IC50 (nM) | Notes |
| This compound | Wild-Type IDH1 Inhibitor | 120[1] | An isomer of the potent mutant IDH1 inhibitor GSK321. |
| GSK321 | Primarily Mutant IDH1 Inhibitor | 46 | Also exhibits potent activity against various IDH1 mutants (R132G, R132C, R132H)[2][3]. |
| GSK864 | Mutant IDH1 Inhibitor with Wild-Type Activity | 466.5[4] | A structural analog of GSK321 with activity against wild-type IDH1 at higher concentrations[4]. |
| Ivosidenib (AG-120) | Primarily Mutant IDH1 Inhibitor | 7.48 (in low Mg2+) / 89,340 | Potency against wild-type IDH1 is highly dependent on assay conditions, particularly magnesium concentration[5][6]. It is an FDA-approved drug for mutant IDH1 cancers[7]. |
| Olutasidenib (FT-2102) | Mutant-Selective IDH1 Inhibitor | > 20,000 | Demonstrates high selectivity for mutant IDH1 over the wild-type enzyme[4]. |
| BAY-1436032 | Pan-Mutant IDH1 Inhibitor | > 100,000 | Shows minimal activity against wild-type IDH1, with concentrations up to 100 µM not affecting the growth of wild-type IDH1 AML cells[7][8]. |
Experimental Methodologies
The data presented in this guide are derived from established biochemical and cell-based assays. Understanding these protocols is crucial for interpreting the results and designing future experiments.
Biochemical Assay for IDH1 Activity
This assay directly measures the enzymatic activity of purified IDH1 and the inhibitory effect of test compounds.
-
Enzyme and Substrates: Recombinant human wild-type IDH1 enzyme is used. The reaction mixture includes the substrate isocitrate and the cofactor NADP+.
-
Reaction Initiation: The reaction is initiated by the addition of the enzyme to a solution containing the substrate, cofactor, and the test inhibitor at various concentrations.
-
Detection: The enzymatic reaction, the conversion of isocitrate to α-ketoglutarate, is coupled to the reduction of NADP+ to NADPH. The rate of NADPH production is monitored by measuring the increase in absorbance or fluorescence at a specific wavelength. A common method involves a coupled enzymatic reaction where the NADPH produced is used by a diaphorase to convert a probe (e.g., resazurin) into a fluorescent product (resorufin)[9][10].
-
Data Analysis: The rate of reaction is measured in the presence of different inhibitor concentrations. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.
Cell-Based Assay for IDH1 Activity
This assay assesses the ability of an inhibitor to modulate IDH1 activity within a cellular context.
-
Cell Lines: Human cancer cell lines that endogenously express wild-type IDH1 (e.g., U-87 MG glioblastoma cells, Mia-PaCa-2 pancreatic cancer cells) are commonly used[5][6][11].
-
Compound Treatment: Cells are cultured and treated with varying concentrations of the test inhibitor for a defined period.
-
Metabolite Extraction and Analysis: After treatment, intracellular metabolites are extracted. The levels of α-ketoglutarate, the product of the wild-type IDH1 reaction, can be measured using techniques like liquid chromatography-mass spectrometry (LC-MS)[12].
-
Data Analysis: The change in the intracellular concentration of α-ketoglutarate in response to the inhibitor is quantified to determine the inhibitor's potency (EC50) in a cellular environment.
Signaling Pathway and Experimental Workflow
Wild-Type IDH1 Signaling Pathway
Wild-type IDH1 plays a significant role in cellular metabolism and redox balance. Its product, α-ketoglutarate, can influence various signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival[13].
Caption: Wild-Type IDH1 metabolic pathway and its influence on the PI3K/AKT/mTOR signaling cascade.
Experimental Workflow for IDH1 Inhibitor Screening
The process of identifying and characterizing novel wild-type IDH1 inhibitors typically follows a structured workflow, from initial high-throughput screening to detailed cellular characterization.
Caption: A typical workflow for the discovery and characterization of novel IDH1 inhibitors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. GSK864 | IDH1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Cancer-associated IDH1 promotes growth and resistance to targeted therapies in the absence of mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. gatewaycr.org [gatewaycr.org]
- 7. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Frontiers | Discovery of Novel IDH1 Inhibitor Through Comparative Structure-Based Virtual Screening [frontiersin.org]
- 10. Frontiers | Discovery of novel IDH1-R132C inhibitors through structure-based virtual screening [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Wild-type IDH1 inhibition enhances chemotherapy response in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Head-to-Head Comparison: (R,R)-GSK321 and AGI-5198 in Targeting IDH1 Mutations
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Key IDH1 Inhibitors
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme represent a critical therapeutic target in several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which drives tumorigenesis through epigenetic dysregulation. This guide provides a detailed head-to-head comparison of two prominent investigational inhibitors of mutant IDH1: (R,R)-GSK321 and AGI-5198. The information presented is collated from publicly available experimental data to aid researchers in selecting the appropriate tool compound for their studies.
Executive Summary
Both this compound and AGI-5198 are potent inhibitors of mutant IDH1, yet they exhibit distinct profiles in terms of potency, selectivity, and cellular effects. AGI-5198 is a well-characterized, selective inhibitor of the IDH1 R132H mutation, demonstrating robust inhibition of 2-HG production and subsequent effects on histone methylation and cell differentiation.[1][2][3] this compound, an isomer of the potent mutant IDH1 inhibitor GSK321, is characterized as a wild-type IDH1 inhibitor with cross-reactivity against mutant IDH1.[4][5] While direct comparative data for this compound is limited, data for the structurally related compound GSK321 provides valuable insights into its potential performance. GSK321 displays high potency against various IDH1 mutants and has been shown to induce differentiation in AML cells.[2][6]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound (with data from the closely related GSK321 for context) and AGI-5198.
Table 1: Biochemical Potency (IC50)
| Compound | Target | IC50 (nM) | Reference(s) |
| This compound | Wild-Type IDH1 | 120 | [4] |
| GSK321 | Mutant IDH1 R132H | 4.6 | [2][6] |
| Mutant IDH1 R132C | 3.8 | [2][6] | |
| Mutant IDH1 R132G | 2.9 | [2][6] | |
| Wild-Type IDH1 | 46 | [2][6] | |
| AGI-5198 | Mutant IDH1 R132H | 70 | [1] |
| Mutant IDH1 R132C | 160 | [7] | |
| Wild-Type IDH1 | > 100,000 | [5] | |
| Wild-Type IDH2 | > 100,000 | [5] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | Endpoint | Result | Reference(s) |
| GSK321 | HT1080 (IDH1 R132C) | 2-HG Production | EC50 | 85 nM | [2] |
| Primary IDH1 mutant AML cells | Differentiation | Induction of myeloid differentiation | Observed | [2] | |
| AGI-5198 | TS603 (IDH1 R132H) | 2-HG Production | Dose-dependent inhibition | Observed | [3] |
| TS603 (IDH1 R132H) | Cell Growth (Soft Agar) | Inhibition of colony formation | Observed | [2] | |
| IDH1-mutant glioma cells | Histone Methylation | Demethylation of H3K9me3 | Observed | [2] |
Mechanism of Action and Signaling Pathways
Both inhibitors function by targeting the mutant IDH1 enzyme, thereby reducing the production of the oncometabolite 2-HG. The accumulation of 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, including histone demethylases and the TET family of DNA hydroxylases. This leads to a hypermethylated state and a block in cellular differentiation. By inhibiting mutant IDH1, both this compound and AGI-5198 aim to reverse these epigenetic alterations and promote normal cellular differentiation.
Caption: Signaling pathway of mutant IDH1 and its inhibition.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are summarized protocols for biochemical and cellular assays commonly used to evaluate IDH1 inhibitors.
Biochemical IDH1 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDH1 protein.
Caption: Workflow for a typical biochemical IDH1 inhibition assay.
Protocol Details:
-
Enzyme: Purified recombinant human IDH1 (wild-type or mutant).
-
Substrate and Cofactor: α-ketoglutarate (α-KG) and NADPH.
-
Assay Principle: The assay measures the decrease in NADPH absorbance at 340 nm as it is consumed by the mutant IDH1 enzyme during the conversion of α-KG to 2-HG.[5]
-
Procedure:
-
Test compounds are serially diluted and added to a microplate.
-
Recombinant IDH1 enzyme is added and pre-incubated with the compound.
-
The reaction is initiated by the addition of a mixture of α-KG and NADPH.
-
The plate is incubated, and the change in absorbance at 340 nm is monitored over time.
-
IC50 values are calculated from the dose-response curves.[8]
-
Cellular 2-HG Production Assay
This assay quantifies the level of the oncometabolite 2-HG in cells treated with an IDH1 inhibitor.
Caption: Workflow for a cellular 2-HG production assay.
Protocol Details:
-
Cell Lines: Cancer cell lines endogenously expressing or engineered to express mutant IDH1 (e.g., HT1080 fibrosarcoma, TS603 glioma).[2][3]
-
Assay Principle: Measurement of intracellular 2-HG levels by liquid chromatography-mass spectrometry (LC-MS).
-
Procedure:
-
Cells are seeded in culture plates and allowed to adhere.
-
Cells are treated with a range of concentrations of the test compound.
-
After incubation, cells are harvested, and intracellular metabolites are extracted.
-
The concentration of 2-HG in the cell lysates is quantified using a calibrated LC-MS/MS method.[2]
-
Off-Target Effects and Limitations
A critical consideration in drug development is the potential for off-target effects. For AGI-5198, while highly selective for mutant IDH1 over wild-type IDH1 and IDH2, it is reported to be readily metabolized, which could limit its in vivo efficacy.[4] Some studies have also suggested that AGI-5198 may induce radioprotective effects in IDH1-mutated cells.[9]
Information on the specific off-target profile of this compound is less available. However, its characterization as a wild-type IDH1 inhibitor with an IC50 of 120 nM suggests a potential for on-target toxicity related to the inhibition of normal IDH1 function.[4] The broader selectivity of the GSK321 series compared to other mutant-selective inhibitors may have implications for its therapeutic window.[8]
Conclusion
Both this compound and AGI-5198 are valuable chemical probes for studying the biology of mutant IDH1. AGI-5198 is a well-established and highly selective tool for inhibiting the IDH1 R132H mutant, with a wealth of data supporting its mechanism of action. This compound, and the related compound GSK321, offer higher potency against a broader range of IDH1 mutants, which may be advantageous in certain contexts. However, the potential for wild-type IDH1 inhibition by this compound warrants careful consideration. The choice between these inhibitors will ultimately depend on the specific research question, the IDH1 mutation of interest, and the experimental system being used. This guide provides a foundational dataset to inform such decisions.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Inhibitor of Mutant IDH1 Delays Growth and Promotes Differentiation of Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Comparative Potency Analysis of (R,R)-GSK321 and BAY-1436032 on Wild-Type IDH1
In the landscape of isocitrate dehydrogenase 1 (IDH1) inhibitors, a critical aspect for therapeutic development is the selectivity for mutant versus wild-type (WT) enzymes. This guide provides a comparative analysis of the potency of two inhibitors, (R,R)-GSK321 and BAY-1436032, on WT IDH1, supported by experimental data.
Based on biochemical assays, This compound is significantly more potent than BAY-1436032 in inhibiting the activity of wild-type IDH1.
Quantitative Data Summary
The inhibitory activities of this compound and BAY-1436032 against WT IDH1 are summarized in the table below. Potency is expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a higher potency.
| Compound | Target | IC50 (nM) | IC50 (µM) | Reference |
| This compound | WT IDH1 | 120 | 0.12 | [Jakob et al., 2018] |
| BAY-1436032 | WT IDH1 | 20,000 | 20 | [Pusch et al., 2017] |
Experimental Protocols
The determination of the IC50 values for both compounds was conducted using biochemical enzyme assays that monitor the catalytic activity of WT IDH1. The fundamental principle of these assays is to measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor.
Protocol for this compound IC50 Determination against WT IDH1
The protocol for determining the IC50 of this compound against WT IDH1 is based on a standard enzymatic assay that measures the production of NADPH, a product of the IDH1-catalyzed reaction.
Principle: Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), with the concomitant reduction of NADP+ to NADPH. The increase in NADPH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm.
Materials and Reagents:
-
Recombinant human WT IDH1 enzyme
-
This compound
-
Isocitrate (substrate)
-
NADP+ (cofactor)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing MgCl2 and other stabilizing agents)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
A solution of recombinant WT IDH1 enzyme is prepared in the assay buffer.
-
Serial dilutions of this compound are prepared in DMSO and then diluted in the assay buffer.
-
The enzyme solution is pre-incubated with the different concentrations of this compound in the wells of a 96-well plate for a specified period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
The enzymatic reaction is initiated by adding a mixture of the substrate (isocitrate) and the cofactor (NADP+).
-
The rate of NADPH production is measured by monitoring the increase in absorbance at 340 nm over time using a microplate reader.
-
The initial reaction velocities are calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol for BAY-1436032 IC50 Determination against WT IDH1
The IC50 value for BAY-1436032 against WT IDH1 was determined using a similar biochemical assay as described for this compound, monitoring the consumption of the cofactor NADPH.
Principle: This assay also relies on the WT IDH1-catalyzed conversion of isocitrate to α-ketoglutarate and the simultaneous reduction of NADP+ to NADPH. The inhibitory effect of BAY-1436032 is quantified by the reduction in the rate of NADPH formation.
Materials and Reagents:
-
Recombinant human WT IDH1 enzyme
-
BAY-1436032
-
Isocitrate
-
NADP+
-
Assay Buffer (e.g., Tris-based buffer with appropriate salts and additives)
-
96-well microplate
-
Spectrophotometric microplate reader
Procedure:
-
Recombinant WT IDH1 enzyme is diluted to the desired concentration in the assay buffer.
-
A concentration gradient of BAY-1436032 is prepared.
-
The enzyme is incubated with the various concentrations of BAY-1436032 in a 96-well plate.
-
The reaction is started by the addition of isocitrate and NADP+.
-
The change in absorbance at 340 nm, corresponding to NADPH production, is recorded kinetically.
-
The rate of reaction at each inhibitor concentration is determined from the linear portion of the kinetic trace.
-
IC50 values are calculated by non-linear regression analysis of the inhibitor concentration versus the percentage of enzyme activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of wild-type IDH1 and a general workflow for determining enzyme inhibition.
Caption: Metabolic pathway of wild-type IDH1.
A Comparative Analysis of the IDH1 Inhibitor (R,R)-GSK321 and its Inactive Analog GSK990
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the isocitrate dehydrogenase 1 (IDH1) inhibitor, (R,R)-GSK321, and its structurally related but functionally inactive analog, GSK990. The objective of this document is to present a clear, data-driven comparison of their biochemical and cellular activities, supported by experimental methodologies and visual representations of the underlying biological pathways.
Introduction
Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including acute myeloid leukemia (AML) and glioma.[1] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2] The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, contributing to oncogenesis.[1]
GSK321 is a potent, allosteric inhibitor of mutant IDH1 enzymes.[3][4] The this compound enantiomer also demonstrates activity against wild-type IDH1. In contrast, GSK990 is a structurally similar analog that exhibits negligible inhibitory activity, making it an ideal negative control for experimental studies to ensure that observed effects are due to the specific inhibition of IDH1.[3][5]
Data Presentation
Biochemical and Cellular Activity
The following tables summarize the quantitative data comparing the inhibitory potency of GSK321 and GSK990 against various IDH1 mutants and their impact on cellular 2-HG levels.
Table 1: Biochemical Inhibitory Potency (IC50, nM) [3]
| Compound | IDH1 R132H | IDH1 R132C | IDH1 R132G | Wild-Type IDH1 |
| GSK321 | 4.6 | 3.8 | 2.9 | 46 |
| GSK990 | 10,915 | 4,495 | 23,255 | >100,000 |
Table 2: Cellular 2-HG Inhibition in HT1080 Cells (IDH1 R132C) (EC50, nM) [3]
| Compound | EC50 (nM) |
| GSK321 | 85 |
| GSK990 | >36,000 |
Table 3: Effect on Intracellular 2-HG Levels in Primary AML Cells [6]
| Treatment (3 µM) | Fold Change in 2-HG (R132G) | Fold Change in 2-HG (R132C) | Fold Change in 2-HG (R132H) |
| GSK321 | 0.13 | 0.15 | 0.29 |
| GSK990 | No significant change | No significant change | No significant change |
Signaling Pathway and Mechanism of Action
Mutant IDH1 enzymes dimerize and convert α-ketoglutarate to 2-hydroxyglutarate, consuming NADPH in the process.[7] GSK321 acts as an allosteric inhibitor, binding to a pocket at the dimer interface, which locks the enzyme in an inactive conformation and prevents the catalytic conversion.[3][4] This leads to a reduction in 2-HG levels, which in turn can restore normal cellular differentiation processes that are blocked by the oncometabolite.
References
- 1. 2-Hydroxyglutarate in Acute Myeloid Leukemia: A Journey from Pathogenesis to Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]
- 5. ableweb.org [ableweb.org]
- 6. researchgate.net [researchgate.net]
- 7. Disabling Uncompetitive Inhibition of Oncogenic IDH Mutations Drives Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
(R,R)-GSK321: A Comparative Analysis of its Selectivity for IDH1 Over IDH2
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity of (R,R)-GSK321 for isocitrate dehydrogenase 1 (IDH1) over its isoform, IDH2. The following sections present quantitative data, detailed experimental protocols, and visual diagrams to support the assessment.
This compound is an isomer of GSK321, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Mutations in IDH1 are implicated in various cancers, including acute myeloid leukemia (AML), making it a key therapeutic target. The selectivity of IDH1 inhibitors is crucial to minimize off-target effects by avoiding the inhibition of the related enzyme IDH2, which plays a vital role in normal cellular metabolism.
Quantitative Assessment of Inhibitory Activity
The inhibitory potency of GSK321 and its isomer this compound has been evaluated against various forms of IDH1. GSK321, a racemic mixture, demonstrates high potency against several clinically relevant IDH1 mutants (R132G, R132C, and R132H) and shows over 100-fold selectivity for IDH1 over IDH2.[1][2] The this compound isomer has been specifically characterized as an inhibitor of wild-type IDH1.[3]
| Compound | Target Enzyme | IC50 (nM) |
| GSK321 | IDH1-R132G | 2.9[1][2] |
| GSK321 | IDH1-R132C | 3.8[1][2] |
| GSK321 | IDH1-R132H | 4.6[1][2] |
| GSK321 | Wild-Type IDH1 | 46[1][2] |
| This compound | Wild-Type IDH1 | 120 [3] |
| GSK321 | IDH2 | >100-fold less active than against IDH1[1][2] |
Mechanism of Action: Allosteric Inhibition
GSK321 acts as an allosteric inhibitor.[4] It binds to a site on the IDH1 enzyme that is distinct from the active site. This binding event induces a conformational change in the enzyme, locking it in an inactive state and thereby preventing its catalytic activity. This mechanism contributes to its ability to inhibit various IDH1 mutants.
Caption: Allosteric inhibition of IDH1 by this compound.
Experimental Protocols
The determination of the inhibitory activity and selectivity of compounds like this compound typically involves biochemical assays that measure enzyme activity.
IDH1/IDH2 Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified IDH1 or IDH2.
Materials:
-
Purified recombinant human IDH1 (wild-type or mutant) and IDH2 enzymes.
-
Substrate: Isocitrate or α-ketoglutarate (for mutant activity).
-
Cofactor: NADP+ or NADPH.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
Test compound (this compound) at various concentrations.
-
Microplate reader capable of measuring absorbance or fluorescence.
Procedure:
-
Enzyme Preparation: Dilute the purified IDH1 or IDH2 enzyme to the desired concentration in the assay buffer.
-
Compound Incubation: Add the test compound at a range of concentrations to the wells of a microplate. Include a vehicle control (e.g., DMSO).
-
Enzyme Addition: Add the diluted enzyme to the wells containing the test compound and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (isocitrate) and cofactor (NADP+).
-
Detection: Monitor the production of NADPH by measuring the increase in absorbance at 340 nm or fluorescence at an excitation/emission of ~340 nm/~460 nm over time.
-
Data Analysis: Calculate the initial reaction rates for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Experimental workflow for determining IC50 values.
Conclusion
The available data strongly indicates that GSK321 is a potent and highly selective inhibitor of IDH1 over IDH2. While the specific inhibitory concentration of the this compound isomer against IDH2 is not explicitly documented in the provided search results, the more than 100-fold selectivity of the racemic mixture provides a strong basis for its preferential activity towards IDH1. The allosteric mechanism of inhibition is a key feature that allows for its potent activity against various clinically relevant IDH1 mutations. The detailed experimental protocols provide a framework for researchers to independently verify and further explore the selectivity profile of this compound.
References
(R,R)-GSK321: An Emerging IDH1 Inhibitor's Safety Profile in the Context of Established Alternatives
The landscape of isocitrate dehydrogenase 1 (IDH1) inhibitors has expanded, offering targeted therapeutic options for patients with IDH1-mutant cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. While several IDH1 inhibitors have established clinical safety profiles, (R,R)-GSK321 is a potent, selective, and allosteric inhibitor of mutant IDH1 for which clinical safety and tolerability data in humans are not yet publicly available. This guide provides a comparative overview of the safety profile of this compound, based on available preclinical data, alongside the established clinical safety profiles of other notable IDH1 inhibitors: ivosidenib, vorasidenib, and olutasidenib (B609739).
It is crucial to underscore that a direct comparison between preclinical data for this compound and clinical trial data for other IDH1 inhibitors is inherently limited. Preclinical studies, while informative, do not always predict the full spectrum of adverse events in humans.
Comparative Safety Overview
The safety profiles of clinically evaluated IDH1 inhibitors—ivosidenib, vorasidenib, and olutasidenib—are characterized by a range of adverse events, with some being common across the class and others more specific to individual agents. The most common side effects are generally manageable and include gastrointestinal issues, fatigue, and laboratory abnormalities[1][2]. However, more serious adverse events, such as differentiation syndrome and hepatotoxicity, require careful monitoring[3][4].
Quantitative Data on Adverse Events of Clinically Evaluated IDH1 Inhibitors
The following tables summarize the incidence of common and serious adverse events observed in clinical trials for ivosidenib, vorasidenib, and olutasidenib. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, disease settings, and trial designs.
Table 1: Common Adverse Events (All Grades) Reported in ≥20% of Patients
| Adverse Event | Ivosidenib | Vorasidenib | Olutasidenib |
| Nausea | 42.3% | 21.6% | 38%[3] |
| Fatigue/Malaise | - | 32.3%[8] | 36%[3] |
| Diarrhea | 35.2% | 24.6%[8] | 20%[3] |
| Vomiting | 40.8% | - | - |
| Arthralgia | - | - | 28%[3] |
| Constipation | 26.8% | - | 26%[3] |
| Leukocytosis | - | - | 25%[3] |
| Dyspnea | - | - | 24%[3] |
| Pyrexia (Fever) | 33.8% | - | 24%[3] |
| Rash | - | - | 24%[3] |
| Mucositis | - | - | 23%[3] |
| Transaminitis | - | - | 20%[3] |
| Headache | - | 26.9%[8] | - |
| COVID-19 | - | 32.9%[8] | - |
| Increased Alanine Aminotransferase (ALT) | - | 38.9%[8] | - |
| Increased Aspartate Aminotransferase (AST) | - | 28.7%[8] | - |
Data for Ivosidenib is from a study in combination with azacitidine[6]. Data for Vorasidenib is from the INDIGO trial[8]. Data for Olutasidenib is from the Study 2102-HEM-101[3].
Table 2: Serious Adverse Events (Grade ≥3) of Note
| Adverse Event | Ivosidenib | Vorasidenib | Olutasidenib |
| Differentiation Syndrome | 3.9% (serious) | - | 8% (any grade), 19% (serious)[3] |
| Hepatotoxicity (Transaminitis) | - | ALT Increased: 9.6% | 12% |
| QTc Interval Prolongation | 7.8% (serious) | - | - |
| Leukocytosis | 10% (serious) | - | 9% |
| Anemia | 31.0% (any grade) | - | - |
| Febrile Neutropenia | 28.2% (any grade) | - | - |
| Thrombocytopenia | 28.2% (any grade) | - | - |
| Pneumonia | 23.9% (any grade) | - | - |
Data for Ivosidenib is from a study in newly diagnosed AML[7] and in combination with azacitidine[6]. Data for Vorasidenib is from the INDIGO trial[8]. Data for Olutasidenib is from Study 2102-HEM-101[3].
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the IDH1 signaling pathway and a general workflow for assessing IDH1 inhibitor activity.
Experimental Protocols
Detailed experimental protocols for clinical trials are extensive. However, a general overview of the methodologies employed in the preclinical assessment of GSK321 and the clinical evaluation of other IDH1 inhibitors is provided below.
Preclinical Evaluation of GSK321 (General Methodology)
The preclinical assessment of GSK321's activity involved a series of in vitro and in vivo experiments to determine its potency, selectivity, and biological effects on IDH1-mutant cancer cells[5][7].
-
Enzyme Inhibition Assays: The inhibitory activity of GSK321 against various mutant IDH1 enzymes (e.g., R132H, R132C, R132G) and wild-type IDH1 was measured. This is typically done by quantifying the reduction of the oncometabolite 2-hydroxyglutarate (2-HG) or the consumption of NADPH using methods like mass spectrometry or spectrophotometry[5].
-
Cell-Based Assays:
-
2-HG Measurement: IDH1-mutant cancer cell lines or primary patient samples were treated with GSK321, and intracellular 2-HG levels were measured using liquid chromatography-mass spectrometry (LC-MS/MS) to confirm target engagement in a cellular context[7].
-
Cell Viability and Apoptosis: The effect of GSK321 on cell proliferation and survival was assessed using assays such as MTT or by staining for apoptosis markers like Annexin V and analysis by flow cytometry[7].
-
Differentiation Assays: To determine if the inhibitor could overcome the differentiation block caused by mutant IDH1, cells were treated with GSK321 and then analyzed for the expression of myeloid differentiation markers (e.g., CD11b, CD14) by flow cytometry[5].
-
-
In Vivo Xenograft Models: Human IDH1-mutant cancer cells were implanted into immunodeficient mice. Once tumors were established, mice were treated with GSK321, and tumor growth was monitored over time. Pharmacodynamic assessments, such as measuring 2-HG levels in the tumors, were also performed[6].
Clinical Trial Methodology for IDH1 Inhibitors (General Overview)
Clinical trials for IDH1 inhibitors like ivosidenib, vorasidenib, and olutasidenib are designed to evaluate their safety, tolerability, pharmacokinetics, pharmacodynamics, and efficacy in patients with IDH1-mutant cancers.
-
Study Design: Early-phase trials (Phase 1) are typically dose-escalation studies to determine the maximum tolerated dose and recommended Phase 2 dose. Later-phase trials (Phase 2 and 3) are designed to assess efficacy and further evaluate safety in larger patient populations, often in a randomized, controlled setting[9].
-
Patient Population: Eligibility criteria are specific to the cancer type and stage, and all patients must have a confirmed IDH1 mutation.
-
Safety and Tolerability Assessment: This is a primary endpoint in early-phase trials and a key secondary endpoint in later-phase trials. It involves:
-
Monitoring and Grading of Adverse Events: All adverse events are recorded and graded according to standardized criteria, such as the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
-
Laboratory Tests: Regular monitoring of hematology, clinical chemistry (including liver function tests), and electrocardiograms (for QTc interval) is conducted.
-
-
Efficacy Assessment: Efficacy is evaluated based on endpoints relevant to the specific cancer, such as:
-
Overall Response Rate (ORR): The proportion of patients with a partial or complete response to treatment.
-
Progression-Free Survival (PFS): The length of time during and after treatment that a patient lives with the disease but it does not get worse.
-
Overall Survival (OS): The length of time from the start of treatment that a patient is still alive.
-
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Blood samples are collected to determine the drug's absorption, distribution, metabolism, and excretion. PD assessments may include measuring plasma 2-HG levels to confirm target inhibition.
Conclusion
While this compound shows promise as a potent and selective preclinical IDH1 inhibitor, a comprehensive assessment of its safety profile in comparison to other established IDH1 inhibitors is not yet possible due to the absence of clinical trial data. The clinically approved and late-stage investigational IDH1 inhibitors, ivosidenib, vorasidenib, and olutasidenib, have demonstrated manageable safety profiles, albeit with specific adverse events that require careful clinical monitoring. As with all novel therapeutics, the translation of preclinical findings for this compound to the clinical setting will be critical in defining its ultimate role in the treatment of IDH1-mutant cancers. Future clinical trial data for this compound will be essential for a direct and meaningful comparison of its safety and efficacy against the current standard of care.
References
- 1. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A real-world study of adverse drug reactions of two isocitrate dehydrogenase inhibitor based on the US FDA adverse event reporting system and VigiAccess databases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of IDH inhibitors in IDH-mutated cancers: a systematic review and meta-analysis of 4 randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel IDH1 Mutant Inhibitors for Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeting of Mutant Isocitrate Dehydrogenase in Glioma: A Systematic Review [mdpi.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of (R,R)-GSK321
Researchers and laboratory personnel must prioritize safety and environmental responsibility when handling and disposing of the small molecule inhibitor, (R,R)-GSK321. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is imperative to treat this compound as hazardous chemical waste. The following guidelines, based on established best practices for novel small molecule inhibitors, provide a framework for its safe management and disposal. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for compliance with local regulations.
Compound Identification and Hazard Assessment
This compound is a wild-type isocitrate dehydrogenase 1 (WT IDH1) inhibitor.[1] It is an isomer of GSK321, a potent and selective mutant IDH1 inhibitor.[1][2][3] Due to its classification as a novel research chemical, comprehensive hazard data is limited. Therefore, it should be handled with the assumption that it is toxic and may pose other health risks.
| Chemical Information | Data |
| Compound Name | This compound |
| CAS Number | 1816272-19-1[1] |
| Molecular Formula | C28H28FN5O3[4] |
| Molecular Weight | 501.56 g/mol [4][] |
| Appearance | Solid powder[4] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[4] Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1][2][3] |
Proper Disposal Protocol for this compound
The disposal of this compound and materials contaminated with it must be managed as hazardous chemical waste. This ensures the safety of laboratory personnel and prevents environmental contamination.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, personnel must wear appropriate PPE. This includes, but is not limited to, safety goggles, a lab coat, and chemically resistant gloves.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial.
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused stock solutions, working solutions, and the first rinse of any container that held the compound, in a designated, leak-proof hazardous waste container.[6]
-
The container must be compatible with the solvents used (e.g., DMSO).
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," the solvent(s), and the approximate concentration.
-
-
Solid Waste:
-
Collect all materials contaminated with this compound, such as pipette tips, tubes, gloves, and absorbent paper, in a separate, clearly labeled hazardous waste container for solid chemical waste.[6]
-
Step 3: Waste Storage
Store hazardous waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic. Ensure that incompatible waste types are stored separately to prevent accidental reactions.
Step 4: Arranging for Disposal
Follow your institution's specific procedures for requesting a chemical waste pickup.[6] Do not dispose of this compound down the drain or in the regular trash.
Step 5: Empty Container Disposal
A container that held this compound is generally considered "empty" if all contents have been removed by normal means and no more than a minimal residue remains. The first rinse of an "empty" container must be collected and disposed of as hazardous waste.[6] After a thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[6]
Experimental Workflow for Disposal
Caption: Logical workflow for the proper disposal of this compound.
This procedural guidance is intended to supplement, not replace, the specific protocols and regulations established by your institution's EHS department. Always prioritize safety and compliance in all laboratory operations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
